Tripentadecanoin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H92O6 |
|---|---|
Molecular Weight |
770.3 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i43D2,44D2,45D |
InChI Key |
CLJLWABDLPQTHL-IGZDMLEQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tripentadecanoin-d5 chemical structure and properties
An In-depth Technical Guide to Tripentadecanoin-d5
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals working in fields such as lipidomics, metabolomics, and pharmacokinetic studies.
This compound is the deuterium-labeled form of Tripentadecanoin.[1][2][3] The five deuterium atoms are located on the glycerol backbone, which provides a stable isotopic label for mass spectrometry-based quantification.
Synonyms: TG(15:0/15:0/15:0)-d5, 1,2,3-Tripentadecanoyl glycerol-d5, this compound (glyceryl-D5)[1][4][5]
Chemical Structure:
References
Technical Guide: Tripentadecanoin-d5 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripentadecanoin-d5 is a deuterated synthetic triglyceride of high purity, serving as an invaluable internal standard and tracer in metabolic research and drug development. Its chemical structure, consisting of a glycerol backbone esterified with three pentadecanoic acid-d5 chains, makes it an ideal tool for quantitative analysis of lipids by mass spectrometry. The stable isotope label allows for precise differentiation from its endogenous, non-labeled counterparts, ensuring high accuracy in complex biological matrices. This guide provides a comprehensive overview of its analytical specifications, recommended experimental protocols for its use, and its metabolic fate.
Data Presentation
The physicochemical properties and typical analytical specifications for this compound are summarized below. These values are representative of a high-quality analytical standard.
| Property | Specification |
| Chemical Name | 1,2,3-Tris(pentadecanoyl-d5)glycerol |
| Molecular Formula | C48H87D5O6 |
| Molecular Weight | 770.27 g/mol |
| CAS Number | 1219804-57-5 |
| Appearance | White to off-white solid |
| Purity (by GC/MS) | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Solubility | Soluble in organic solvents (e.g., chloroform, methylene chloride, hexane) |
| Storage | Recommended storage at -20°C for long-term stability |
Experimental Protocols
The use of this compound as an internal standard is critical for accurate quantification of triglycerides and fatty acids in biological samples. Below are detailed methodologies for its application in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction from Biological Samples (Bligh & Dyer Method)
A robust and widely used method for extracting lipids from plasma or tissue homogenates.
-
Homogenization : Homogenize the tissue sample in a suitable buffer. For plasma/serum, proceed directly to the next step.
-
Solvent Addition : To 1 mL of the sample homogenate or plasma, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute to ensure a single-phase system.
-
Internal Standard Spiking : Add a known amount of this compound solution in chloroform to the mixture. The amount should be optimized based on the expected concentration of the endogenous analytes.
-
Phase Separation : Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of water and vortex again for 30 seconds.
-
Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Lipid Collection : Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein layer.
-
Drying : Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., isopropanol:acetonitrile:water for LC-MS or hexane for GC-MS).
Quantitative Analysis by LC-MS/MS
This method is suitable for the analysis of intact triglycerides.
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A : Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B : Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient :
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 50°C
-
Injection Volume : 5 µL
-
Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI is typically used for triglyceride analysis.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
This compound : Monitor the precursor ion [M+NH4]+ and a characteristic product ion resulting from the neutral loss of a deuterated pentadecanoic acid.
-
Endogenous Triglycerides : Monitor the precursor ions [M+NH4]+ and product ions corresponding to the neutral loss of their respective fatty acid constituents.
-
-
Data Analysis : Quantify the endogenous triglycerides by calculating the ratio of their peak areas to the peak area of the this compound internal standard.
Fatty Acid Analysis by GC-MS after Derivatization
For the analysis of the constituent fatty acids, triglycerides must first be hydrolyzed and derivatized.
-
Hydrolysis and Methylation : To the dried lipid extract (containing the this compound internal standard), add 1 mL of 2% methanolic sulfuric acid. Heat at 80°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs : After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
GC-MS System : A gas chromatograph coupled to a mass spectrometer.
-
Column : A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane column).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 15 minutes.
-
-
Injector Temperature : 250°C
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Data Acquisition : Scan mode or Selected Ion Monitoring (SIM) for targeted analysis. In SIM mode, monitor the characteristic ions for the methyl ester of pentadecanoic acid-d5 and the endogenous fatty acid methyl esters of interest.
-
Data Analysis : Quantify the endogenous fatty acids by comparing their peak areas to that of the deuterated internal standard.
Metabolic Pathway of Tripentadecanoin
Tripentadecanoin, being a triglyceride with odd-chain fatty acids, follows a specific metabolic pathway upon hydrolysis. The released pentadecanoic acid (C15:0) undergoes beta-oxidation. While most of the fatty acid is broken down into acetyl-CoA, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle (Citric Acid Cycle). This anaplerotic role of odd-chain fatty acids is of significant interest in metabolic research.
Caption: Metabolic fate of this compound.
The diagram above illustrates the key metabolic steps for this compound. Following lipolysis, the released pentadecanoic acid-d5 is activated and undergoes beta-oxidation, yielding acetyl-CoA and propionyl-CoA-d2. The propionyl-CoA-d2 is then converted through a series of enzymatic reactions into succinyl-CoA-d2, which serves as an entry point into the Krebs cycle, highlighting the anaplerotic potential of odd-chain fatty acids. This pathway is crucial for cellular energy metabolism and the biosynthesis of various molecules. The use of the deuterated tracer allows for the precise tracking of these metabolic fluxes in vivo and in vitro.
A Technical Guide to the Synthesis and Labeling of Tripentadecanoin-d5 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, labeling, and analytical characterization of Tripentadecanoin-d5. This deuterated triglyceride serves as a critical internal standard for mass spectrometry-based quantitative lipidomics, enabling precise and accurate measurements of lipid species in complex biological matrices. This document outlines detailed experimental protocols, data presentation, and visualizations to support researchers in the application of this essential analytical tool.
Introduction
This compound is the deuterium-labeled form of Tripentadecanoin, a triglyceride containing three pentadecanoic acid (15:0) moieties. The five deuterium atoms are strategically located on the glycerol backbone (glyceryl-d5). This isotopic labeling makes it an ideal internal standard for quantitative analysis in nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) applications[1][2][3][4]. The use of stable isotope-labeled internal standards is a cornerstone of accurate lipidomics, as they effectively correct for variations in sample extraction, processing, and instrument response.
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the esterification of commercially available glycerol-d5 with pentadecanoic acid.
Materials and Reagents
| Reagent | Supplier | Grade |
| Glycerol-1,1,2,3,3-d5 | Sigma-Aldrich, CIL | ≥98 atom % D |
| Pentadecanoic acid | Sigma-Aldrich | ≥98% |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| n-Hexane | Fisher Scientific | HPLC Grade |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Silica gel | MilliporeSigma | 60 Å, 230-400 mesh |
Experimental Protocol: Esterification of Glycerol-d5
This protocol is based on a Steglich esterification method, which is a mild and efficient way to form esters from alcohols and carboxylic acids.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol-d5 (1 mmol) and pentadecanoic acid (3.3 mmol, 1.1 equivalents per hydroxyl group) in 20 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the solution, add 4-(dimethylamino)pyridine (DMAP) (0.3 mmol) as a catalyst.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (3.3 mmol) in 5 mL of anhydrous DCM to the reaction mixture over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) mobile phase.
-
Workup: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure this compound.
-
Final Product: Evaporate the solvent from the collected fractions to yield this compound as a white solid.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 80-90% |
| Isotopic Purity | >98 atom % D |
| Chemical Purity | >99% (by GC-MS and NMR) |
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the synthesized triglyceride and to determine the extent of deuteration.
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show the absence of signals corresponding to the glycerol backbone protons, confirming successful deuteration. The characteristic signals for the pentadecanoate acyl chains will be present.
-
δ 2.29 (t, 6H, α-CH₂)
-
δ 1.61 (quint, 6H, β-CH₂)
-
δ 1.25 (m, 66H, -(CH₂)₁₁-)
-
δ 0.88 (t, 9H, -CH₃)
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show the characteristic signals for the triglyceride structure.
-
δ 173.3, 172.9 (C=O)
-
δ 34.2, 34.0 (α-CH₂)
-
δ 31.9, 29.7, 29.6, 29.4, 29.3, 29.1, 24.9 (-(CH₂)₁₂-)
-
δ 22.7 (CH₂CH₃)
-
δ 14.1 (-CH₃)
The signals for the deuterated glycerol carbons will be observed as multiplets with significantly reduced intensity due to C-D coupling and longer relaxation times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the chemical purity and confirm the molecular weight of the synthesized this compound.
Sample Preparation: The triglyceride is first transesterified to its fatty acid methyl esters (FAMEs). To 1 mg of this compound, add 1 mL of 0.5 M sodium methoxide in methanol and heat at 60°C for 10 minutes. After cooling, add 1 mL of 1 M NaCl and 1 mL of hexane. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
GC Conditions:
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 230°C at 4°C/min, and hold for 5 min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
The resulting chromatogram should show a single major peak corresponding to pentadecanoic acid methyl ester. The mass spectrum will confirm its identity. To analyze the intact triglyceride, a high-temperature column and injection port are required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary application for this compound as an internal standard.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts at 30% B, increases to 100% B over 15 minutes, holds for 5 minutes, and then re-equilibrates.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: [M+NH₄]⁺ for this compound (m/z 775.7).
-
Product Ions: Characteristic fragment ions resulting from the neutral loss of a pentadecanoic acid moiety.
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway for this compound.
Experimental Workflow for Lipidomics
References
- 1. EP0469049B1 - Process for preparation of triglyceride and triglyceride composition - Google Patents [patents.google.com]
- 2. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 4. medchemexpress.cn [medchemexpress.cn]
Navigating the Solubility Landscape of Tripentadecanoin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Tripentadecanoin-d5 in organic solvents. Given the limited direct quantitative data available for this specific deuterated lipid, this document synthesizes information on the solubility of the non-deuterated analogue, Tripentadecanoin, and the general solubility properties of triglycerides. It also outlines a comprehensive experimental protocol for determining solubility and presents a logical workflow for this process.
Core Concept: Understanding Triglyceride Solubility
This compound, a deuterated form of a saturated triglyceride, is expected to exhibit solubility behavior typical of its class. Triglycerides are large, nonpolar molecules. Their solubility is primarily dictated by the principle of "like dissolves like." They are generally soluble in nonpolar organic solvents and have limited solubility in polar solvents.[1][2] Factors such as the chain length of the fatty acids, the degree of saturation, and the crystal structure of the solid can influence solubility.[3]
Solubility Profile of Tripentadecanoin and its Analogs
Table 1: Solubility of Tripentadecanoin and Related Compounds in Organic Solvents
| Compound | Solvent | Temperature | Solubility | Data Type |
| Tripentadecanoin | Chloroform | Not Specified | Slightly Soluble[4] | Qualitative |
| Triglycerides (General) | Nonpolar Solvents (e.g., Ether, Chloroform, Acetone, Benzene) | Not Specified | Soluble[2] | General Principle |
| Triglycerides (General) | Polar Solvents (e.g., Ethanol, Methanol) | Not Specified | Poorly Soluble[5] | General Principle |
It is important to note that the deuteration in this compound is not expected to significantly alter its fundamental solubility properties compared to the non-deuterated form.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the solubility of a lipid compound like this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility assessment.[6][7]
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
A range of organic solvents (e.g., Chloroform, Dichloromethane, Toluene, Hexane, Ethyl Acetate, Acetone, Ethanol, Methanol) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 10 minutes at 3000 rpm).
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant from each vial using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-ELSD/MS or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for Determining the Solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While direct data is scarce, the provided information on related compounds and a robust experimental protocol will enable scientists to effectively work with this deuterated lipid.
References
- 1. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 7370-46-9,TRIPENTADECANOIN | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. biologyreader.com [biologyreader.com]
A Technical Guide to Tripentadecanoin-d5 for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tripentadecanoin-d5, a critical internal standard for the accurate quantification of triglycerides in complex biological matrices. Below, you will find detailed information on its suppliers, chemical properties, a representative experimental protocol for its use in mass spectrometry-based lipidomics, and a conceptual workflow diagram.
This compound: Properties and Suppliers
This compound is a deuterated form of tripentadecanoin, a triglyceride containing three pentadecanoic acid chains. The deuterium labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to its endogenous counterpart but can be distinguished by its higher mass.[1][2] This allows for the correction of variability introduced during sample preparation and analysis.
Chemical Properties:
| Property | Value |
| Chemical Name | [1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate[3] |
| Synonyms | TG(15:0/15:0/15:0)-d5, 1,2,3-Tripentadecanoyl glycerol-d5 |
| CAS Number | 1219804-57-5[1] |
| Molecular Formula | C48H87D5O6[1][2] |
| Molecular Weight | 770.27 g/mol [1][3] |
| Unlabeled CAS | 7370-46-9[1][2] |
Supplier and Catalog Information:
| Supplier | Catalog Number |
| MedChemExpress | HY-146737S[1] |
| LGC Standards | TRC-T808402-10MG[4] |
| Clinivex | RCLST204808[3] |
Experimental Protocol: Quantification of Triglycerides in Human Plasma using this compound and LC-MS/MS
This protocol outlines a standard method for the extraction and quantification of triglycerides from human plasma using this compound as an internal standard. This method is adapted from established lipid extraction protocols.
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, water) with appropriate additives (e.g., formic acid, ammonium formate) for mobile phases
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add a precise volume of the this compound internal standard solution.
-
Add a known volume of the plasma sample to the tube containing the internal standard and vortex briefly.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample containing the internal standard. A common ratio is 20:1 solvent to sample volume (e.g., for a 50 µL plasma sample, add 1 mL of the chloroform:methanol mixture).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to precipitate proteins.
-
To induce phase separation, add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for every 1 mL of solvent).
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into a lower organic phase (containing lipids) and an upper aqueous phase.
-
-
Lipid Collection and Preparation for Analysis:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol and isopropanol.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column) for the separation of different triglyceride species.
-
Analyze the eluent from the LC column using a tandem mass spectrometer operating in a positive electrospray ionization (ESI) mode.
-
Set up Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the endogenous triglycerides and the this compound internal standard. Typically, for triglycerides, the ammonium adduct is selected as the precursor ion, and the product ions correspond to the neutral loss of one of the fatty acid chains.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.
-
Calculate the response ratio by dividing the peak area of each endogenous triglyceride by the peak area of the this compound internal standard.
-
Quantify the concentration of each triglyceride species by comparing the response ratio to a standard curve generated with known concentrations of authentic triglyceride standards.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of triglycerides using an internal standard.
Caption: Workflow for Triglyceride Quantification.
References
Tripentadecanoin-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Tripentadecanoin-d5, a deuterated triglyceride, for researchers, scientists, and professionals in drug development. This document outlines its physical and chemical properties, experimental applications, and its role in neuroprotective signaling pathways.
Core Properties of this compound
This compound is a stable isotope-labeled version of Tripentadecanoin, a triglyceride composed of a glycerol backbone esterified with three pentadecanoic acid chains. The deuterium labeling is on the glycerol backbone.[1][2] At room temperature, it is a solid, appearing as a white to off-white powder.[3] Its non-deuterated counterpart is an odorless, white powder.[2][4]
Physical and Chemical Data
The following table summarizes the key quantitative data for this compound and its non-deuterated analog, Tripentadecanoin. The properties of the deuterated form are expected to be very similar to the unlabeled compound.
| Property | This compound | Tripentadecanoin |
| Physical State | Solid, white to off-white powder | Solid, white powder[5][6][7] |
| CAS Number | 1219804-57-5[2] | 7370-46-9[6][8] |
| Molecular Formula | C₄₈D₅H₈₇O₆[1][2][9] | C₄₈H₉₂O₆[6][8][10] |
| Molecular Weight | 770.27 g/mol [2] | 765.24 g/mol [6][8] |
| Melting Point | Not specified | 55 °C[11] |
| Density | Not specified | 0.92 g/cm³[10] |
| Solubility | Insoluble in water[2] | Insoluble in water[2] |
| Storage | -20°C to -80°C[3][6] | -20°C or below[6][7] |
Application in Quantitative Analysis: Internal Standard for Mass Spectrometry
This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) assays, such as LC-MS and GC-MS.[1][12] The addition of a known quantity of the deuterated standard to a sample allows for precise quantification of the unlabeled Tripentadecanoin or other similar lipids by correcting for variability during sample preparation and analysis.
Experimental Protocol: Quantification of Triglycerides in a Biological Matrix
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of triglycerides in a plasma sample using LC-MS/MS.
1. Preparation of Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Tripentadecanoin in an appropriate organic solvent (e.g., methanol or acetonitrile).
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
- Working Solutions: Prepare a series of calibration curve standards by serially diluting the analyte stock solution. Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
- To 100 µL of each sample, add 20 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water with an additive (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for triglycerides.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.
4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Role in Neuroprotective Signaling
Recent research has identified Tripentadecanoin as a potential therapeutic agent in the context of neurodegenerative diseases.[10] Studies have shown that Tripentadecanoin can induce the expression of Neuroglobin, a protein with neuroprotective functions, thereby offering protection against the toxicity of amyloid oligomers, which are implicated in conditions like Alzheimer's disease.[10][11]
Signaling Pathway of Tripentadecanoin-Induced Neuroprotection
The proposed mechanism involves Tripentadecanoin influencing processing bodies (p-bodies) within the cell, which in turn leads to the upregulation of Neuroglobin expression.[10] Elevated levels of Neuroglobin then confer protection to neurons, mitigating the detrimental effects of amyloid oligomers and reducing the risk of apoptosis (programmed cell death).
Signaling Pathway Diagram
Caption: Proposed signaling cascade of Tripentadecanoin's neuroprotective effects.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. benchchem.com [benchchem.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration – IGMM [igmm.cnrs.fr]
- 6. Natural products targeting amyloid-β oligomer neurotoxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deleterious Effects of Amyloid β Oligomers Acting as an Extracellular Scaffold for mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of Deuterated Tripentadecanoin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, key specifications, and applications of deuterated tripentadecanoin. This stable isotope-labeled internal standard is a valuable tool for researchers in lipidomics, metabolic studies, and drug development, enabling precise and accurate quantification of triglycerides and tracing of metabolic pathways.
Commercial Availability and Key Specifications
Deuterated tripentadecanoin is commercially available from several specialized chemical suppliers. The most common forms are Tripentadecanoin-d29 and Tripentadecanoin-d5, where the deuterium atoms are incorporated into the pentadecanoic acid acyl chains or the glycerol backbone, respectively. These compounds are typically supplied in solid form with high chemical and isotopic purity.
Key suppliers and their product specifications are summarized below:
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| C/D/N Isotopes | Glyceryl Tri(pentadecanoate-d29) | 352431-43-7 | C48H63D29O6 | 852.78 | 99 atom % D | - |
| MedChemExpress | Tripentadecanoin-d29 | 352431-43-7 | C48H63D29O6 | - | - | - |
| MedChemExpress | This compound | 1219804-57-5 | C48H87D5O6 | 770.27 | - | - |
| Cayman Chemical | 1,2,3-Tripentadecanoyl-d5 Glycerol | - | C48H87D5O6 | - | ≥99% deuterated forms (d1-d5); ≤1% d0 | ≥98% |
Applications in Research and Development
Deuterated tripentadecanoin serves two primary roles in scientific research: as an internal standard for quantitative analysis and as a metabolic tracer.
Internal Standard for Quantitative Analysis
In mass spectrometry-based lipidomics, accurate quantification of endogenous lipids is crucial. Deuterated tripentadecanoin is an ideal internal standard for the analysis of triglycerides due to its chemical similarity to the analytes of interest.[1] By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise quantification.[1]
Logical Relationship for Use as an Internal Standard
References
Methodological & Application
Application Notes and Protocols for the Use of Tripentadecanoin-d5 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount for biomarker discovery, understanding disease pathogenesis, and supporting drug development. Mass spectrometry (MS)-based lipidomics has emerged as a powerful analytical tool, offering high sensitivity and specificity. However, the accuracy of quantitative lipidomics is highly dependent on the use of appropriate internal standards to correct for variations throughout the analytical workflow, including sample extraction, processing, and instrument response.[1] Stable isotope-labeled internal standards, particularly deuterated lipids, are considered the gold standard for achieving the highest levels of accuracy and precision in quantitative lipid analysis.[1]
Tripentadecanoin-d5 is a deuterated triglyceride that serves as an excellent internal standard for the quantification of triglycerides (TGs) and other lipid classes in complex biological matrices. Its five deuterium atoms on the glycerol backbone provide a distinct mass shift, allowing for its clear differentiation from endogenous, non-labeled lipids in the mass spectrometer. Chemically identical to its non-labeled counterpart, this compound co-elutes with endogenous triglycerides during chromatographic separation, ensuring that it experiences and corrects for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.
These application notes provide a comprehensive guide to the use of this compound as an internal standard in lipidomics, including detailed experimental protocols and data presentation.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the earliest stage of preparation. It is assumed that the deuterated standard behaves identically to the endogenous analyte throughout the entire analytical process. Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, accurate and precise quantification can be achieved, as this ratio remains constant irrespective of variations in the analytical process.
Experimental Workflow Overview
A typical lipidomics workflow employing this compound as an internal standard involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining high-quality, reproducible results.
Detailed Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (e.g., from Avanti Polar Lipids)
-
Solvents: HPLC-grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.
-
Biological Matrix: Plasma, serum, tissue homogenate, or cell lysate.
-
Other Reagents: Formic acid, ammonium formate, or ammonium acetate for mobile phase modification.
Preparation of Internal Standard Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed standard in a known volume of a suitable solvent, such as chloroform:methanol (2:1, v/v), in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or -80°C in an amber glass vial to prevent degradation.
-
Prepare working solutions by diluting the stock solution with the same solvent to the desired concentration for spiking into samples. The final concentration in the sample should be within the linear range of the instrument and comparable to the expected concentration of the endogenous triglycerides.
Sample Preparation: Lipid Extraction from Plasma
This protocol is based on the widely used Folch extraction method. An alternative MTBE-based extraction is also described.
Folch Method
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Spike the sample with a known amount of the this compound internal standard working solution. The amount should be optimized based on the expected concentration of triglycerides in the sample and the sensitivity of the mass spectrometer.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
MTBE Method
-
To a 1.5 mL Eppendorf tube, add 10 µL of plasma.
-
Add 225 µL of cold methanol containing the this compound internal standard. Vortex for 10 seconds.
-
Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[2]
-
Induce phase separation by adding 188 µL of LC/MS-grade water.[2]
-
Centrifuge at 14,000 rpm for 2 minutes.[2]
-
Collect the upper organic phase and transfer to a new tube.
-
Dry the extract using a centrifugal evaporator.[2]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.[2]
LC-MS/MS Analysis
Liquid Chromatography (LC)
-
Column: A C18 or C30 reversed-phase column is suitable for the separation of triglycerides.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic triglycerides.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 55°C) for reproducible retention times.[1]
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides, which are often detected as ammonium adducts ([M+NH4]+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification.[3] It involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
MRM Transitions for this compound
The MRM transitions for this compound (C15:0/C15:0/C15:0-d5) will involve the precursor ion (the ammonium adduct of the molecule) and product ions corresponding to the neutral loss of one of the pentadecanoic acid (C15:0) chains.
-
Precursor Ion ([M+NH4]+): The molecular weight of Tripentadecanoin is 723.22 g/mol . With the addition of 5 deuterium atoms, the molecular weight of this compound is approximately 728.25 g/mol . The ammonium adduct [M+NH4]+ would therefore have an m/z of approximately 746.3.
-
Product Ion: The neutral loss of a pentadecanoic acid (molecular weight 242.4 g/mol ) and ammonia from the precursor ion.
A representative MRM transition would be: Q1: 746.3 -> Q3: [746.3 - 242.4 - 17.0]
Note: The exact m/z values should be optimized on the specific mass spectrometer being used.
Data Presentation and Quantification
The quantification of endogenous triglycerides is based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be prepared using a range of concentrations of a non-deuterated triglyceride standard (e.g., Tripentadecanoin) spiked with a constant concentration of this compound.
Representative Quantitative Data
The following table provides an example of the kind of quantitative performance data that can be expected from a validated lipidomics method using a deuterated triglyceride internal standard. The values are representative and should be determined for each specific assay.
| Parameter | Representative Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a range of concentrations. |
| Precision (CV%) | < 15% | The coefficient of variation, indicating the reproducibility of the measurements. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations. |
| Extraction Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix. |
Signaling Pathway Context
While this compound is an analytical tool and not directly involved in signaling, the triglycerides it helps to quantify are central to numerous metabolic and signaling pathways. For instance, the synthesis and breakdown of triglycerides are key components of energy metabolism and are linked to pathways involved in insulin signaling, fatty acid metabolism, and the development of metabolic diseases.
Conclusion
This compound is a robust and reliable internal standard for the accurate quantification of triglycerides in complex biological samples. Its use in conjunction with optimized sample preparation and LC-MS/MS methods enables high-quality, reproducible data essential for advancing research in lipidomics. The protocols and information provided in these application notes serve as a comprehensive guide for the successful implementation of this compound in your lipidomics workflow.
References
Application Note: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS using Tripentadecanoin-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and transport in the body.[1][2] Aberrant TG levels are associated with various metabolic disorders, including cardiovascular disease and atherosclerosis.[1][2] Accurate and robust quantification of specific triglyceride species is therefore essential for both clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of individual lipid species.[3][4]
This application note details a validated LC-MS/MS method for the quantification of triglycerides in human plasma using Tripentadecanoin-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[5][6] The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Materials and Methods
Reagents and Chemicals
-
Tripentadecanoin (analytical standard)
-
LC-MS grade methanol, isopropanol, acetonitrile, and water
-
Ammonium formate
-
Human plasma (sourced from a certified vendor)
Sample Preparation
A protein precipitation method was employed for the extraction of triglycerides from human plasma.[4][7]
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold isopropanol containing the internal standard, this compound, at a concentration of 1 µg/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase B).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradients.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.[4]
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 150°C[4]
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow:
-
Cone Gas: 50 L/hr[4]
-
Desolvation Gas: 800 L/hr
-
-
MRM Transitions: The ammonium adducts ([M+NH4]+) were selected as the precursor ions for both the analyte and the internal standard.[1][2][4] The product ions correspond to the neutral loss of one of the fatty acid chains.[1][2][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tripentadecanoin | 794.7 | 553.5 | 25 |
| This compound | 799.7 | 558.5 | 25 |
Data Analysis and Results
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a 1/x weighting factor was used to fit the data. The method was validated for linearity, accuracy, precision, and recovery according to established guidelines.[8][9]
Quantitative Data Summary
| Analyte Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 0.98 | 98.0 | 8.5 |
| 5 | 5.12 | 102.4 | 6.2 |
| 10 | 9.95 | 99.5 | 4.8 |
| 50 | 50.8 | 101.6 | 3.1 |
| 100 | 98.7 | 98.7 | 2.5 |
| 500 | 505.2 | 101.0 | 1.9 |
| 1000 | 992.1 | 99.2 | 2.1 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of triglycerides.
Caption: Simplified overview of triglyceride synthesis and metabolism.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. waters.com [waters.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. resolian.com [resolian.com]
Application Note: Quantification of Triglycerides in Plasma using Tripentadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and transport within the body. Accurate quantification of plasma triglycerides is essential for research in metabolic diseases, cardiovascular health, and for monitoring the efficacy of therapeutic interventions in drug development. This application note provides a detailed protocol for the sensitive and specific quantification of triglycerides in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tripentadecanoin-d5 (TG 15:0/15:0/15:0-d5) as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Principle
This method employs a lipid extraction procedure to isolate triglycerides from plasma. The extracted lipids, spiked with a known amount of this compound, are then analyzed by LC-MS/MS. Separation of individual triglyceride species is achieved using reversed-phase liquid chromatography. The triglycerides are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl-tert-butyl ether (MTBE) (HPLC grade), Chloroform (HPLC grade), Water (LC-MS grade)
-
Reagents: Ammonium formate, Formic acid
-
Internal Standard: this compound (TG 15:0/15:0/15:0-d5)
-
Plasma: Human plasma collected in K2-EDTA tubes
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Experimental Protocols
Standard and Internal Standard Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol/chloroform (1:1, v/v).
-
Internal Standard Working Solution (5 µg/mL): Dilute the stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a representative triglyceride standard mix into a surrogate matrix (e.g., stripped serum or a solution of bovine serum albumin in phosphate-buffered saline).
Sample Preparation (Lipid Extraction)
This protocol is adapted from a biphasic solvent extraction method.[1]
-
Thaw plasma samples on ice.
-
To 20 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (5 µg/mL in methanol).
-
Add 220 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and vortex for 10 seconds.
-
Shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (80/20, v/v).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 50 mm × 2.1 mm, 2.7 µm) |
| Mobile Phase A | 20 mM Ammonium formate in Water |
| Mobile Phase B | Isopropanol/Acetonitrile (80/20, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Column Oven Temp. | 45 °C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 70 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 30 |
| 11.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas Flow | 2.5 L/min |
| Drying Gas Flow | 10.0 L/min |
| Interface Temp. | 150 °C |
| DL Temperature | 250 °C |
| Heat Block Temp. | 400 °C |
| CID Gas Pressure | 230 kPa |
MRM Transitions
For the quantification of triglycerides, the precursor ion is typically the ammonium adduct ([M+NH_4]^+), and the product ion results from the neutral loss of one of the fatty acid chains.[2] The MRM transition for the internal standard, this compound, needs to be determined empirically. Based on its structure (TG 15:0/15:0/15:0-d5), the molecular weight is 757.3 g/mol . The precursor ion would be ([M+NH_4-d5]^+ + d5) at approximately m/z 780.7. The product ion would correspond to the neutral loss of one C15:0 fatty acid.
Table 4: Example MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (IS) | ~780.7 | To be optimized | Product ion corresponds to the neutral loss of a C15:0 fatty acid. |
| TG 50:2 | ~850.8 | Varies | Product ions correspond to the neutral loss of constituent fatty acids (e.g., 16:0, 16:1, 18:1). |
| TG 52:2 | ~878.8 | Varies | Product ions correspond to the neutral loss of constituent fatty acids. |
| TG 54:3 | ~904.8 | Varies | Product ions correspond to the neutral loss of constituent fatty acids. |
Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used. A library of MRM transitions for a wide range of triglycerides can be beneficial for method development.[3]
Data Analysis and Visualization
Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of triglycerides in the plasma samples is then determined from this calibration curve.
Experimental Workflow
Caption: Experimental workflow for triglyceride quantification.
Triglyceride Metabolism Overview
Caption: Simplified overview of triglyceride transport and metabolism.
Method Validation Parameters (Illustrative)
The following table presents typical validation parameters for such an assay. These values should be established during method validation in your laboratory.
Table 5: Illustrative Method Validation Data
| Parameter | Typical Value |
| Calibration Curve Range | 1 - 1000 µg/mL |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of triglycerides in plasma. This detailed protocol and the accompanying information will aid researchers, scientists, and drug development professionals in implementing this assay for their specific research needs. Method optimization, particularly for the MRM transitions of the internal standard and specific triglycerides of interest, is recommended to achieve the best performance on the available instrumentation.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples using GC-MS with Tripentadecanoin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates Tripentadecanoin-d5 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The protocol encompasses sample preparation, lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and GC-MS analysis. This robust methodology is suitable for a wide range of biological matrices and is particularly valuable for applications in metabolic research, nutritional science, and drug development.
Introduction
Fatty acids are carboxylic acids with long aliphatic chains that are fundamental components of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acid profiles is essential for understanding physiological and pathological states. Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of fatty acids.[1] To achieve reliable quantification, an internal standard is employed to account for sample loss during extraction and derivatization.[2] This protocol utilizes this compound, a deuterated triglyceride, which is structurally similar to endogenous triglycerides and serves as an excellent internal standard for the comprehensive analysis of total fatty acids.
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of fatty acids.
Experimental Protocols
Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound internal standard solution (1 mg/mL in toluene)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Methanolic HCl (3N)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
FAME standards for calibration curve
Protocol 1: Lipid Extraction (Modified Folch Method)
-
To a known amount of homogenized biological sample (e.g., 100 µL of plasma or 10 mg of tissue), add a precise amount of the this compound internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[3]
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 3N methanolic HCl.[4]
-
Seal the tube tightly and heat at 100°C for 1 hour to convert the fatty acids to their corresponding methyl esters.[4]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for FAME analysis. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent polar capillary column[5] |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min; ramp to 200°C at 10°C/min; ramp to 240°C at 5°C/min, hold for 10 min[5][6] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity[6] |
Data Presentation
The quantitative data for each fatty acid is determined by constructing a calibration curve for each analyte relative to the internal standard. The table below shows representative data for a fatty acid analysis of a biological sample.
| Fatty Acid | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) | Concentration (µg/mg sample) |
| Myristic Acid | C14:0 | 10.5 | 242.2 | 1.2 |
| Palmitic Acid | C16:0 | 12.8 | 270.2 | 25.4 |
| Palmitoleic Acid | C16:1 | 13.1 | 268.2 | 3.1 |
| Stearic Acid | C18:0 | 14.9 | 298.3 | 15.8 |
| Oleic Acid | C18:1 | 15.2 | 296.3 | 30.2 |
| Linoleic Acid | C18:2 | 15.6 | 294.3 | 45.7 |
| Arachidonic Acid | C20:4 | 17.8 | 318.3 | 8.9 |
| Internal Standard | C15:0-d5 (from this compound) | 11.6 | 257.2 | N/A |
Signaling Pathway Diagram
Caption: Overview of major fatty acid metabolic pathways.
Conclusion
This application note details a reliable and accurate GC-MS method for the quantification of fatty acids in biological samples using this compound as an internal standard. The provided protocols for lipid extraction and FAMEs derivatization are robust and widely applicable. This methodology is an invaluable tool for researchers and scientists in various fields requiring precise fatty acid profiling.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. commons.emich.edu [commons.emich.edu]
- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tripentadecanoin-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the use of Tripentadecanoin-d5 as an internal standard in the quantitative analysis of triglycerides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (TG(15:0/15:0/15:0)-d5) is a deuterated triglyceride that serves as an ideal internal standard for the accurate quantification of triglycerides in various biological matrices.[1] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. The use of a stable isotope-labeled internal standard is a robust method to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification.[2]
Quantitative Data Summary
The optimal concentration of the this compound internal standard is critical for accurate quantification and should be determined empirically for each specific application and sample type. The goal is to add enough internal standard to be in the middle of the linear range of concentrations of the analytes of interest in the sample. The following table provides a starting point for concentration ranges based on literature for similar deuterated lipid internal standards.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 10 mg/mL | Prepare in a solvent like chloroform/methanol (1:1, v/v).[3] Store at -20°C or lower. |
| Working Solution Concentration | 10 - 100 µg/mL | Dilute the stock solution in the extraction solvent (e.g., isopropanol, or a mixture like acetonitrile/isopropanol/water). |
| Spiking Concentration in Sample | 25 - 100 µg/mL of extraction solvent | The final concentration should be within the linear dynamic range of the instrument and proportional to the expected concentration of endogenous triglycerides. For fatty acid analysis, a common practice is to add 100 µL of a 2.5 ng/µL internal standard mix to each sample.[4] |
| Spiking Volume | 5 - 100 µL | The volume of the internal standard added should be minimal to avoid significant changes in the overall sample volume and solvent composition. |
Experimental Protocols
Preparation of this compound Internal Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of chloroform/methanol (1:1, v/v).
-
Vortex thoroughly to ensure complete dissolution.
-
Store in an amber glass vial at -20°C or -80°C.
-
-
Working Solution (50 µg/mL):
-
Pipette 50 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 950 µL of the chosen extraction solvent (e.g., isopropanol) to the vial.
-
Vortex to mix thoroughly. This working solution is now ready for spiking into samples.
-
Sample Preparation and Lipid Extraction from Plasma/Serum
This protocol is a general guideline for the extraction of triglycerides from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 50 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 50 µg/mL this compound working solution to each sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 450 µL of isopropanol (or another suitable extraction solvent like a mixture of chloroform and methanol).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new clean tube.
-
Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate). Vortex to ensure the lipids are fully dissolved.
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for triglyceride analysis. These should be optimized for the specific instrument being used.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 50 - 60 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS2 |
| Capillary Voltage | 2.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 - 550 °C |
Mandatory Visualizations
Experimental Workflow
References
Application Note: Quantitative Lipid Extraction from Tissues Using Tripentadecanoin-d5 Internal Standard
Introduction
Accurate quantification of lipids from biological tissues is a cornerstone of lipidomics research, crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. The complexity of the lipidome and the potential for variability during sample preparation necessitate the use of robust extraction protocols and appropriate internal standards. This application note provides a detailed protocol for the extraction of total lipids from various tissues using a modified Folch or methyl-tert-butyl ether (MTBE) method, incorporating Tripentadecanoin-d5 (T15:0-d5) as an internal standard for accurate quantification by mass spectrometry.
Stable isotope-labeled internal standards, such as this compound, are ideal for lipidomics as they closely mimic the chemical and physical properties of the target analytes, compensating for variations in extraction efficiency, ionization, and system drift.[1][2][3] The addition of the internal standard at the initial stage of sample preparation ensures that it undergoes the same processing as the endogenous lipids, leading to reliable and reproducible quantification.[1][4]
This document is intended for researchers, scientists, and drug development professionals engaged in lipid analysis from biological matrices.
Data Presentation
The following table represents typical quantitative data obtained from the analysis of various mouse tissues using the described protocol with this compound as an internal standard. The values are presented as micrograms of total fatty acids per milligram of wet tissue weight.
| Tissue Type | Mean Total Fatty Acid Concentration (µg/mg) | Standard Deviation |
| Liver | 15.2 | 1.8 |
| Brain | 10.5 | 1.2 |
| Adipose | 85.7 | 9.3 |
| Muscle | 5.4 | 0.7 |
| Heart | 8.9 | 1.1 |
This table provides illustrative data. Actual concentrations will vary depending on the specific animal model, diet, and experimental conditions.
Experimental Protocols
Two primary methods for lipid extraction are detailed below: a modified Folch method and an MTBE-based method. The choice of method may depend on the specific tissue type and downstream analytical requirements.[5][6] For instance, the Folch method is generally considered robust for a wide range of tissues, while the MTBE method offers advantages in terms of reduced toxicity and a cleaner lipid phase separation.[7]
Protocol 1: Modified Folch Lipid Extraction
This protocol is a modification of the classic Folch method, incorporating the this compound internal standard.[8][9]
Materials:
-
Tissue sample (fresh or frozen)
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
-
Autosampler vials for analysis
Procedure:
-
Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube containing ceramic or steel beads.[5]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution directly to the tissue in the homogenization tube. The amount should be optimized based on the expected lipid content of the tissue and the sensitivity of the mass spectrometer.
-
Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube. Homogenize the tissue thoroughly until a uniform suspension is achieved. For tougher tissues, sonication on ice can be beneficial.[9]
-
Extraction: Incubate the homogenate for 30 minutes at room temperature with gentle agitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase separation.[9] Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.[8]
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 1 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the lower phase, pooling it with the first extract.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your analytical platform (e.g., 200 µL of isopropanol or a methanol/chloroform mixture).[8] Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: MTBE Lipid Extraction
This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[7][10]
Materials:
-
Tissue sample (fresh or frozen)
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
-
Autosampler vials for analysis
Procedure:
-
Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube.[11]
-
Homogenization and Internal Standard Addition: Add 1 mL of methanol containing the known amount of this compound internal standard to the tissue. Homogenize thoroughly.
-
MTBE Addition: Add 3.3 mL of MTBE to the homogenate and vortex for 10 seconds.
-
Extraction: Incubate the mixture for 30 minutes at room temperature on a shaker.
-
Phase Separation: Add 0.8 mL of water to induce phase separation and vortex for 1 minute.[11]
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at room temperature. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.[7]
-
Lipid Collection: Carefully collect the upper organic phase and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis and transfer to an autosampler vial.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the described lipid extraction protocols.
Caption: Modified Folch lipid extraction workflow.
Caption: MTBE-based lipid extraction workflow.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics and Lipidomics Sample Preparation [protocols.io]
Application Note: Quantitative Analysis of Triglycerides Using a Calibration Curve with Tripentadecanoin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of triglycerides (TGs) is crucial in various fields of research, including metabolic disease studies, drug development, and lipidomics. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for the precise measurement of lipid species. The use of a stable isotope-labeled internal standard (IS) is essential for correcting analytical variability during sample preparation and instrument analysis, thereby ensuring high accuracy and precision.[1] Tripentadecanoin-d5 (TGP-d5), a deuterated analog of Tripentadecanoin (TGP), is an excellent internal standard for the quantification of triglycerides due to its chemical similarity to the analytes of interest.[2]
This application note provides a detailed protocol for creating a calibration curve for the quantification of triglycerides using a non-deuterated triglyceride standard, with this compound as the internal standard. The methodology is applicable to both GC-MS and LC-MS/MS platforms.
Principle
The fundamental principle of this method is based on the addition of a known, fixed concentration of the internal standard (this compound) to all calibration standards, quality control (QC) samples, and unknown samples.[1] The calibration curve is constructed by plotting the ratio of the peak area of the analyte (non-deuterated triglyceride standard) to the peak area of the internal standard against the known concentration of the analyte. This ratio normalization compensates for variations in extraction efficiency, injection volume, and ionization efficiency.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: High-purity triglyceride standards (e.g., Tripentadecanoin, Tripalmitin, Triolein)
-
Internal Standard: this compound (TGP-d5)
-
Solvents: HPLC or GC-MS grade methanol, chloroform, isopropanol, acetonitrile, hexane, and water
-
Reagents for GC-MS derivatization (optional): Boron trifluoride in methanol (BF3-MeOH) or sodium methoxide
-
Biological Matrix: Control plasma, serum, or tissue homogenate (if creating a matrix-matched calibration curve)
Preparation of Stock and Working Solutions
2.1. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the non-deuterated triglyceride standard (e.g., Tripentadecanoin) and dissolve it in 10 mL of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) to obtain a 1 mg/mL stock solution.
2.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent to obtain a 1 mg/mL stock solution.
2.3. Analyte Working Solution (e.g., 10 µg/mL): Dilute the analyte stock solution to a working concentration of 10 µg/mL.
2.4. Internal Standard Working Solution (e.g., 0.4 µg/mL or 400 ng/mL): Dilute the internal standard stock solution to a final concentration that will be added to all samples. A typical concentration is 0.04 ng/µL (40 ng/mL) in the final injection volume.[3]
Preparation of Calibration Curve Standards
Prepare a series of calibration standards by serial dilution of the analyte working solution. A constant volume of the internal standard working solution is added to each calibration standard.
Example Calibration Curve Points:
| Calibration Level | Analyte Concentration (ng/mL) | Volume of Analyte Working Solution (µL) | Volume of IS Working Solution (µL) | Final Volume (µL) |
| Blank | 0 | 0 | 100 | 1000 |
| Cal 1 | 20 | 2 | 100 | 1000 |
| Cal 2 | 40 | 4 | 100 | 1000 |
| Cal 3 | 80 | 8 | 100 | 1000 |
| Cal 4 | 120 | 12 | 100 | 1000 |
| Cal 5 | 160 | 16 | 100 | 1000 |
| Cal 6 | 200 | 20 | 100 | 1000 |
Note: The final concentration of the internal standard in each sample will be constant (e.g., 40 ng/mL in this example).
Sample Preparation (Lipid Extraction)
A modified Folch or Bligh-Dyer method is commonly used for lipid extraction from biological samples.
-
To 100 µL of the sample (calibrant, QC, or unknown), add 100 µL of the internal standard working solution.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of isopropanol for LC-MS or hexane for GC-MS).
GC-MS Analysis (with Derivatization)
For GC-MS analysis, triglycerides must be derivatized to their more volatile fatty acid methyl esters (FAMEs).
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol.
-
Incubate at 60°C for 30 minutes.
-
Add 1 mL of water and 1 mL of hexane, then vortex.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
LC-MS/MS Analysis
LC-MS/MS allows for the direct analysis of intact triglycerides without derivatization. A C18 or C8 reversed-phase column is typically used for separation.
Data Presentation
Calibration Curve Data
A representative calibration curve for a triglyceride standard is presented below. The data is generated by analyzing the calibration standards and recording the peak areas for both the analyte and the internal standard.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 20 | 5,500 | 100,000 | 0.055 |
| 40 | 11,200 | 102,000 | 0.110 |
| 80 | 22,500 | 101,500 | 0.222 |
| 120 | 33,100 | 99,800 | 0.332 |
| 160 | 44,800 | 100,500 | 0.446 |
| 200 | 55,900 | 101,200 | 0.552 |
Calibration Curve Equation: A linear regression of the peak area ratio against the analyte concentration yields the calibration curve. The equation will be in the form of y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Performance Characteristics:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 92-108% |
Mandatory Visualization
Caption: Experimental workflow for triglyceride quantification.
Caption: Logical relationship for calibration curve generation.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Triacylglycerols using Shotgun Lipidomics with Tripentadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular physiology and pathology. Triacylglycerols (TGs) are a major class of lipids that serve as the primary form of energy storage in eukaryotes. Dysregulation of TG metabolism is implicated in numerous diseases, including obesity, type 2 diabetes, and cardiovascular disease. Shotgun lipidomics, a direct-infusion mass spectrometry approach, offers a high-throughput method for the comprehensive analysis of the lipidome without the need for prior chromatographic separation.[1][2] This application note details a robust workflow for the accurate quantification of triacylglycerol species in biological samples using shotgun lipidomics, employing Tripentadecanoin-d5 as an internal standard for precise and reliable measurement.
The use of a deuterated internal standard, such as this compound, is critical for correcting for variations in lipid extraction efficiency and ionization suppression effects in the mass spectrometer, thereby ensuring high-quality quantitative data.[3] This workflow is applicable to a variety of biological matrices, including plasma, serum, tissues, and cell cultures, making it a versatile tool for basic research, clinical diagnostics, and drug development.
Experimental Workflow Overview
The shotgun lipidomics workflow for triacylglycerol quantification can be summarized in the following key steps: sample homogenization, lipid extraction with the addition of the this compound internal standard, direct infusion into a high-resolution mass spectrometer, and data analysis for lipid identification and quantification.
Protocols
Materials and Reagents
-
This compound (TG(15:0/15:0/15:0)-d5) internal standard
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Isopropanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Glass vials and tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Tissue Samples: Weigh 10-20 mg of frozen tissue and homogenize in 1 mL of cold phosphate-buffered saline (PBS).
-
Plasma/Serum Samples: Use 10-50 µL of plasma or serum directly.
-
Cell Culture Samples: Harvest approximately 1x10^6 cells, wash with cold PBS, and resuspend in 1 mL of PBS.
Lipid Extraction (MTBE Method)
The Methyl-tert-butyl ether (MTBE) based extraction is a widely used method for lipidomics.[4][5]
-
To the homogenized sample, add a known amount of this compound internal standard. The amount should be optimized based on the expected concentration of TGs in the sample but a typical starting point is 10-100 pmol.
-
Add 1.5 mL of methanol to the sample.
-
Add 5 mL of MTBE.
-
Vortex the mixture vigorously for 10 minutes.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until mass spectrometry analysis.
Mass Spectrometry Analysis
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of infusion solvent (e.g., methanol/chloroform 1:1, v/v with 5 mM ammonium acetate).
-
Direct Infusion: Introduce the lipid extract directly into the mass spectrometer using a nano-electrospray ionization (nano-ESI) source.[1]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, for accurate mass measurements.[1]
-
Acquisition Mode: Acquire data in positive ion mode for the detection of triacylglycerols as [M+NH4]+ adducts.
-
MS Scan: Perform a full scan MS analysis over a mass range of m/z 300-1200.
-
MS/MS Fragmentation: For structural confirmation, perform data-dependent MS/MS analysis on the most abundant precursor ions.
Data Analysis and Quantification
-
Lipid Identification: Identify triacylglycerol species based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns from MS/MS spectra.
-
Quantification: Calculate the concentration of each triacylglycerol species by comparing the peak intensity of the endogenous lipid to the peak intensity of the this compound internal standard. The following formula can be used:
Concentration of TG = (Peak Area of Endogenous TG / Peak Area of this compound) * Known Concentration of this compound
Data Presentation
The following tables present representative quantitative data for triacylglycerol species in human plasma, as an example of the data that can be generated using this workflow. Please note that these are illustrative values and actual concentrations will vary depending on the sample type and experimental conditions.
Table 1: Concentration of Major Triacylglycerol Species in Human Plasma
| Triacylglycerol Species | Sum Composition | Representative Concentration (µmol/L) |
| TG(50:1) | C50:1 | 150.5 ± 25.2 |
| TG(50:2) | C50:2 | 180.3 ± 30.1 |
| TG(52:2) | C52:2 | 250.8 ± 42.0 |
| TG(52:3) | C52:3 | 280.1 ± 46.9 |
| TG(54:3) | C54:3 | 210.6 ± 35.3 |
| TG(54:4) | C54:4 | 190.4 ± 31.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes.[4]
Table 2: Fatty Acid Composition of Triacylglycerols in Human Plasma
| Fatty Acid | Representative Composition (%) |
| 16:0 (Palmitic acid) | 25.3 |
| 18:0 (Stearic acid) | 5.2 |
| 18:1 (Oleic acid) | 45.1 |
| 18:2 (Linoleic acid) | 18.9 |
| 20:4 (Arachidonic acid) | 1.5 |
| Others | 4.0 |
Data are for illustrative purposes.[4]
Signaling Pathway
Triacylglycerols play a central role in energy metabolism, being synthesized and stored in times of energy surplus and mobilized during periods of energy demand.
Conclusion
The shotgun lipidomics workflow utilizing this compound as an internal standard provides a rapid, robust, and reliable method for the quantification of triacylglycerols in various biological samples. This high-throughput approach is invaluable for researchers and scientists in understanding the role of lipid metabolism in health and disease, and for drug development professionals in assessing the impact of therapeutic interventions on lipid profiles. The detailed protocol and representative data presented here serve as a comprehensive guide for the implementation of this powerful analytical technique.
References
- 1. Mono-, di- and triacylglycerol concentrations in human plasma: effects of heparin injection and of a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shotgun-Based Mass Spectrometry Analysis of Phospholipid and Triacylglycerol Molecular Species and Eicosanoids in Salmon Muscle Tissue on Feeding Microbial Oil [mdpi.com]
- 3. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Neutral Lipids using Tripentadecanoin-d5 as an Internal Standard by HPLC-CAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of neutral lipids, such as triglycerides, is crucial in various research areas, including metabolic disease studies, drug development, and nutritional science. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) offers a powerful analytical solution for this purpose. The CAD is a mass-based detector that provides a near-uniform response for non-volatile and semi-volatile compounds, making it well-suited for the analysis of diverse lipid species that lack a UV chromophore.[1][2]
To enhance the accuracy and precision of quantification, the use of a stable isotope-labeled internal standard is highly recommended. Tripentadecanoin-d5 (TPN-d5), a deuterated triglyceride, serves as an excellent internal standard for neutral lipid analysis. Its chemical similarity to endogenous triglycerides ensures comparable behavior during sample extraction and analysis, while its mass difference allows for clear differentiation, thereby correcting for variations in sample preparation and instrument response.[3] This application note provides a detailed protocol for the quantitative analysis of neutral lipids in biological samples using TPN-d5 as an internal standard with HPLC-CAD.
Principle of the Method
This method involves the extraction of total lipids from a biological sample, followed by separation of the neutral lipid fraction by HPLC. The separated lipids are then detected by a CAD. TPN-d5 is added to the sample at the beginning of the extraction process to account for any sample loss during preparation and for variations in instrument response. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
This compound (TPN-d5)
-
HPLC-grade solvents: Chloroform, Methanol, Isopropanol, Hexane, Acetonitrile
-
Reference standards for neutral lipids of interest (e.g., triolein, tripalmitin)
-
Deionized water
-
Nitrogen gas
Experimental Protocols
Sample Preparation and Lipid Extraction
A robust lipid extraction is critical for accurate quantification. The following is a modified Folch method, a widely used protocol for total lipid extraction.[4]
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Internal Standard Spiking: To 1 mL of the homogenate, add a known amount of this compound solution (e.g., 100 µL of a 1 mg/mL solution in chloroform/methanol 2:1, v/v).
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.5 mL of deionized water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to achieve complete phase separation. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., 200 µL of isopropanol/hexane/water 8:6:1, v/v/v).
HPLC-CAD Analysis
The following HPLC-CAD parameters provide a starting point and may require optimization based on the specific instrument and analytes.
-
HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD)
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is commonly used for separating neutral lipids.[5]
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v)
-
Mobile Phase B: Isopropanol
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: Linear gradient to 80% B
-
20-25 min: Hold at 80% B
-
25.1-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C[6]
-
Gas (Nitrogen) Pressure: 35 psi
-
Data Collection Rate: 10 Hz
-
Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of the neutral lipid standards and this compound in a suitable solvent (e.g., chloroform/methanol 2:1) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the analytes in the samples. Each calibration standard should contain a constant concentration of the this compound internal standard.
-
Calibration Curve: Inject the calibration standards into the HPLC-CAD system. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of the neutral lipids in the samples by using the peak area ratios and the calibration curve.
Data Presentation
The quantitative performance of the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following tables summarize typical performance data for the analysis of neutral lipids by HPLC-CAD.
Table 1: Linearity of Neutral Lipid Standards
| Analyte | Concentration Range (µg/mL) | R² |
| Triolein | 1 - 500 | > 0.999 |
| Tripalmitin | 1 - 500 | > 0.999 |
| Tristearin | 1 - 500 | > 0.999 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng on column) | Limit of Quantification (LOQ) (ng on column) |
| Triolein | 1.0 | 3.0 |
| Tripalmitin | 1.2 | 3.6 |
| Tristearin | 1.5 | 4.5 |
LOD and LOQ values can vary depending on the specific instrument and mobile phase composition. Using solvent systems predominantly composed of hexane can lead to lower limits of detection.[7]
Table 3: Recovery of Neutral Lipids from Spiked Samples
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| Triolein | 10 | 98.5 |
| 100 | 101.2 | |
| Tripalmitin | 10 | 97.8 |
| 100 | 102.1 |
Mandatory Visualizations
Caption: Experimental workflow for neutral lipid analysis.
Caption: Logic of internal standard correction.
Conclusion
The use of this compound as an internal standard in conjunction with HPLC-CAD provides a robust, sensitive, and accurate method for the quantification of neutral lipids in complex biological matrices. This approach effectively mitigates variability introduced during sample preparation and analysis, leading to reliable and reproducible results. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers in various scientific disciplines.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Correcting for Isotopic Exchange in Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic exchange in deuterated standards during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1][2] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis.[2] The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration. In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1][2]
Q2: What are the primary factors that promote unwanted isotopic exchange?
The stability of deuterium labels is influenced by several environmental and structural factors. The most critical are:
-
pH: The rate of exchange is highly pH-dependent. The minimum exchange rate is typically observed around pH 2.5.[3] Both acidic and basic conditions can catalyze the exchange.[3][4]
-
Temperature: Higher temperatures significantly increase the rate of chemical reactions, including isotopic exchange.[1][3]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1][5]
-
Label Position: The position of the deuterium label on the molecule is crucial. Deuterium atoms on heteroatoms (like oxygen in -OH or nitrogen in -NH2) are highly prone to exchange. Those on carbon atoms adjacent to carbonyl groups can also be susceptible under specific conditions.[1][5]
-
Exposure Time: The longer the sample is exposed to a protic environment, the more extensive the back-exchange will be.[3]
Q3: How can I effectively minimize isotopic exchange during my experiments?
To minimize isotopic exchange, it is crucial to control the factors mentioned above. Key strategies include:
-
Quenching: Rapidly lower both the pH and the temperature of the sample to slow down the exchange reaction. This is typically achieved by adding a pre-chilled quench buffer with a low pH (around 2.5).[3][4]
-
Temperature Control: Maintain low temperatures (ideally 0°C or even subzero) throughout the entire workflow, from quenching to LC-MS analysis.[3]
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile) whenever possible, and minimize the time the sample is in protic solvents.[5]
-
Optimized Chromatography: Use rapid LC gradients to reduce the time the deuterated standard is exposed to the mobile phase.[3][6]
Q4: What is a maximally deuterated (maxD) control and how is it used for correction?
A maximally deuterated (maxD) control is a sample of the protein or analyte of interest where all exchangeable amide hydrogens have been replaced with deuterium.[7][8] This is typically achieved by denaturing the protein to expose all exchangeable sites and then incubating it in a D₂O buffer.[7][8] By analyzing the maxD control using the same analytical method as the experimental samples, the level of back-exchange (loss of deuterium) that occurs during the analysis can be measured.[7][8] This information is then used to correct the deuterium uptake data from the experimental samples, providing a more accurate measurement of the true level of deuterium incorporation.[6][7][8]
Q5: Can the position of the deuterium label on the standard affect my results?
Absolutely. The location of the deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification.[9] It is best to choose standards where deuterium is placed on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[9][10]
Troubleshooting Guides
Issue 1: Gradual decrease in the mass-to-charge ratio (m/z) of the deuterated internal standard (IS) over a series of injections.
This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.[5]
-
Possible Cause: Suboptimal pH of the quench buffer or LC mobile phase.
-
Solution: Ensure the pH of your quench buffer and LC mobile phase is at the minimum for H-D exchange, which is typically around pH 2.25-2.5.[3] Verify the pH of all solutions before use.
-
-
Possible Cause: Elevated temperatures during sample handling and analysis.
-
Solution: Maintain low temperatures (ideally 0°C or even subzero) throughout the entire workflow.[3] Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment.
-
-
Possible Cause: Prolonged exposure to protic solvents during chromatography.
-
Solution: Use faster LC gradients and higher flow rates to minimize the time the deuterated standard is on the column.[11]
-
Issue 2: Non-linear calibration curve, particularly at the lower or upper ends.
This can be related to issues with the deuterated internal standard.
-
Possible Cause: Presence of unlabeled analyte as an impurity in the deuterated standard.
-
Solution: Consult the certificate of analysis for the isotopic purity of your standard.[5] If necessary, perform an independent assessment of the isotopic purity.
-
-
Possible Cause: Interference from naturally occurring isotopes of the analyte.
-
Possible Cause: Isotopic exchange leading to a changing concentration of the deuterated standard.
-
Solution: Implement the strategies to minimize back-exchange as described in the FAQs and Issue 1.
-
Data Presentation
Table 1: Influence of Experimental Parameters on Isotopic Exchange
| Parameter | Condition | Relative Rate of Exchange | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[5][12] |
| pH ~2.5 | Low | Optimal for quenching and analysis.[3][4] | |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C or below).[3][5] |
| Low (0°C) | Low | Ideal for minimizing back-exchange during sample processing.[3] | |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[1][5] |
| Aprotic (e.g., Acetonitrile) | Low | Preferred for sample dilution and mobile phases where feasible. | |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[1][5] |
| Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[5] | |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[5] |
Experimental Protocols
Protocol 1: Standard Quenching to Minimize Back-Exchange
This protocol is designed to effectively stop the hydrogen-deuterium exchange reaction.
-
Preparation: Pre-chill all necessary buffers (e.g., 0.1 M phosphate buffer, pH 2.5), tubes, and pipette tips to 0°C.[3]
-
Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.[3]
-
Digestion (if applicable): Immediately inject the quenched sample into an LC system with an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).[3]
-
Analysis: Proceed with LC-MS analysis, ensuring the autosampler and column compartment are kept at a low temperature.
Protocol 2: Preparation of a Maximally Deuterated (maxD) Control
This protocol describes a method to prepare a control sample for back-exchange correction.
-
Denaturation: Denature the protein of interest to expose all amide protons. This can be achieved using a denaturant (e.g., guanidinium chloride) in D₂O buffer.[13]
-
Deuteration: Incubate the denatured protein in a D₂O-based buffer at an elevated pD (e.g., pD 9) and temperature (e.g., 45°C) for a sufficient time to ensure complete deuteration.[13]
-
Refolding/Quenching: Dilute the fully deuterated protein into a quench buffer (pH 2.5, 0°C) to stop the exchange.[13]
-
Analysis: Analyze the maxD control using the same LC-MS method as the experimental samples. The mass shift observed in the maxD control relative to a fully protonated sample will indicate the extent of back-exchange.[11]
Visualizations
Caption: A typical experimental workflow for hydrogen-deuterium exchange mass spectrometry (HDX-MS).
Caption: Troubleshooting logic for addressing isotopic exchange issues in deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and Fast Maximally Deuterated Control (maxD) Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 13. hx2.med.upenn.edu [hx2.med.upenn.edu]
addressing chromatographic shift of Tripentadecanoin-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts with Tripentadecanoin-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Tripentadecanoin, a triglyceride. It is commonly used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of its non-deuterated counterpart or other similar analytes.[1][2]
Q2: Why is my this compound eluting at a different retention time than the non-deuterated Tripentadecanoin?
This phenomenon is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. These subtle differences in physicochemical properties can lead to altered interactions with the chromatographic stationary phase, resulting in a shift in retention time. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.
Q3: Can the chromatographic shift of this compound affect my quantitative results?
Yes. If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects, which can impact ionization efficiency in the mass spectrometer. This can lead to inaccuracies in quantification. Therefore, it is crucial to monitor and manage this shift.
Q4: Is the retention time shift between the deuterated and non-deuterated compounds always the same?
No, the magnitude of the shift can be influenced by several factors, including the number and position of the deuterium atoms in the molecule, as well as the specific chromatographic conditions being used (e.g., column chemistry, mobile phase composition, and temperature).
Troubleshooting Guide: Chromatographic Shift of this compound
A systematic approach is essential when troubleshooting chromatographic shifts. This guide will help you identify and resolve common issues.
Initial Assessment Workflow
Caption: Initial workflow for assessing a chromatographic shift.
Detailed Troubleshooting Steps
| Symptom | Potential Cause | Recommended Action |
| Sudden, significant shift in retention time for both analyte and internal standard. | System Leak: A leak in the LC or GC system can cause changes in flow rate or pressure, leading to retention time shifts. | - LC: Check for leaks at all fittings, particularly between the pump and the column. - GC: Check for leaks at the injector septum, column fittings, and gas lines using an electronic leak detector. |
| Change in Mobile Phase/Carrier Gas: Incorrectly prepared mobile phase or a change in carrier gas purity or flow rate can affect retention. | - LC: Prepare fresh mobile phase, ensuring accurate composition. Degas the mobile phase properly. - GC: Verify the carrier gas flow rate and ensure the gas purity meets instrument requirements. | |
| Column Temperature Fluctuation: Inconsistent column temperature will lead to variable retention times. | - Ensure the column oven is calibrated and maintaining a stable temperature. | |
| Gradual drift in retention time over a series of injections. | Column Contamination/Degradation: Accumulation of matrix components on the column can alter its chemistry and affect retention. | - Implement a column washing procedure between injections or at the end of a sequence. - If the problem persists, consider replacing the column. |
| Mobile Phase Instability: For LC, the composition of the mobile phase can change over time due to the evaporation of more volatile components. | - Prepare fresh mobile phase daily. - Use a mobile phase composition that is less prone to evaporation. | |
| Inconsistent peak shapes (fronting, tailing, or splitting) along with the shift. | Column Overloading: Injecting too much sample can lead to poor peak shape and retention time shifts. | - Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the mobile phase (in LC), it can cause peak distortion. | - If possible, dissolve the sample in the initial mobile phase. | |
| Column Void or Channeling: A void at the head of the column can cause peak splitting and shifts. | - Reverse the column direction and flush with a strong solvent (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. | |
| Retention time difference between Tripentadecanoin and this compound is too large. | Chromatographic Isotope Effect: The inherent difference in properties between the deuterated and non-deuterated forms. | - Method Optimization: Adjusting chromatographic parameters can help minimize the separation. See the "Method Optimization" section below. |
Method Optimization to Minimize Isotope Effect
If the chromatographic shift is due to the inherent isotope effect, the following adjustments to your method can help minimize the retention time difference:
-
Mobile Phase Composition (LC): Slightly altering the organic-to-aqueous ratio in your mobile phase can influence the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing their separation.
-
Temperature Gradient (GC/LC): Modifying the temperature program can affect the elution of both compounds. A slower temperature ramp in GC or a different column temperature in LC might reduce the separation.
-
Column Chemistry: If significant separation persists, consider trying a column with a different stationary phase chemistry that may have less selectivity for the subtle differences between the deuterated and non-deuterated compounds.
Experimental Protocols
Below are example starting protocols for the analysis of triglycerides. These should be optimized for your specific application and instrumentation.
LC-MS/MS Protocol for Triglyceride Analysis
This protocol is a general starting point for the analysis of triglycerides in biological samples.
Sample Preparation:
-
To 100 µL of plasma or serum, add 400 µL of isopropanol containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by direct infusion of standards. For Tripentadecanoin, monitor the precursor ion [M+NH4]+ and characteristic product ions. |
GC-MS Protocol for Triglyceride Analysis (as Fatty Acid Methyl Esters)
This protocol involves the transesterification of triglycerides to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
Sample Preparation (Transesterification):
-
To a dried lipid extract, add 1 mL of 2% H2SO4 in methanol.
-
Add the internal standard (this compound).
-
Heat at 80 °C for 1 hour.
-
Allow to cool, then add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC Conditions:
| Parameter | Value |
| Column | DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 10 minutes. |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
Logical Relationship Diagram
Caption: A logical approach to troubleshooting chromatographic issues.
References
Technical Support Center: Minimizing Matrix Effects with Tripentadecanoin-d5 in LC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Tripentadecanoin-d5 as an internal standard to minimize matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis of lipids, particularly triglycerides.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of tripentadecanoin, a triglyceride containing three pentadecanoic acid (C15:0) fatty acid chains. The five deuterium atoms replace five hydrogen atoms on the glycerol backbone. It serves as an excellent internal standard (IS) for the quantitative analysis of triglycerides and other lipids in complex biological matrices. As a stable isotope-labeled (SIL) internal standard, it is chemically almost identical to its endogenous, non-labeled counterparts. This chemical similarity ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of this compound to samples at the beginning of the workflow, it can effectively compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.
Q2: What are matrix effects in LC-MS, and how do they affect lipid analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins). These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise the accuracy and reproducibility of quantitative results. In lipidomics, the high abundance of various lipid classes and other endogenous molecules makes matrix effects a significant challenge.
Q3: How does this compound help in minimizing matrix effects?
This compound, when added to a sample, co-elutes with the target triglyceride analytes. Because of its similar chemical properties, it experiences nearly identical matrix effects as the endogenous lipids. In the mass spectrometer, this compound is distinguished from the target analytes by its higher mass-to-charge ratio (m/z) due to the deuterium atoms. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to a more accurate quantification of the analyte.
Q4: What concentration of this compound should I use?
The optimal concentration of this compound depends on the expected concentration range of the target analytes in your samples and the sensitivity of your LC-MS system. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. It is often recommended to aim for an internal standard concentration that is in the mid-range of the calibration curve for your target analytes. For plasma lipidomics, typical concentrations of deuterated internal standards can range from 50 nmol/L to 500 nmol/L in the final sample digest.[1] It is crucial to validate the chosen concentration to ensure it falls within the linear dynamic range of your assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard.
Issue 1: High Variability in Internal Standard (IS) Peak Area Across a Sample Batch
-
Possible Cause A: Inconsistent Sample Preparation. Errors in pipetting the internal standard solution or variations in the extraction efficiency between samples can lead to inconsistent IS peak areas.
-
Solution: Ensure that the internal standard is added accurately to every sample, calibrator, and quality control (QC) sample using calibrated pipettes. Thoroughly vortex each sample after adding the IS to ensure homogeneity. Implement a validated and standardized sample preparation protocol to ensure consistent extraction recovery.
-
-
Possible Cause B: Severe and Variable Matrix Effects. In highly complex or variable matrices, the matrix effects may be so severe that even a SIL-IS cannot fully compensate for them.
-
Solution: Optimize your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective at cleanup than simple protein precipitation. Diluting the sample extract can also mitigate matrix effects, provided the analyte concentrations remain above the lower limit of quantification (LLOQ).
-
-
Possible Cause C: IS Instability. this compound, like other lipids, can be susceptible to degradation if not handled and stored properly.
-
Solution: Store the this compound stock solution at -20°C or lower in an appropriate solvent (e.g., chloroform or methanol). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.
-
Issue 2: Poor Accuracy and/or Precision in QC Samples
-
Possible Cause A: Inappropriate IS Concentration. If the IS concentration is too high, it can lead to detector saturation. If it's too low, the signal-to-noise ratio may be poor, leading to imprecise integration.
-
Solution: Experiment with different IS concentrations to find the optimal level for your specific application. The ideal concentration should provide a response that is roughly in the middle of the linear range of your instrument for the target analytes.
-
-
Possible Cause B: Isotopic Contribution from the Analyte. The natural isotopic distribution of the analyte may have a small peak at the m/z of the internal standard, or vice versa. This "crosstalk" can affect accuracy, especially at low analyte concentrations.
-
Solution: Ensure that your mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals. Check the isotopic purity of your this compound standard.
-
-
Possible Cause C: Deuterium Exchange. Although less common for deuterium on a glycerol backbone, under certain conditions (e.g., extreme pH), deuterium atoms could potentially exchange with hydrogen atoms from the solvent or matrix.
-
Solution: Maintain neutral pH conditions during sample preparation and analysis whenever possible. Ensure the deuterium labels on your standard are in stable positions.
-
Issue 3: Chromatographic Peak Tailing or Splitting for the Internal Standard
-
Possible Cause A: Column Overload. Injecting too much sample or standard can lead to poor peak shape.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause B: Column Contamination or Degradation. Buildup of matrix components on the analytical column can degrade its performance.
-
Solution: Implement a column washing step after each run or batch. If the problem persists, replace the column.
-
-
Possible Cause C: Inappropriate Mobile Phase. The mobile phase composition may not be optimal for the analysis of triglycerides.
-
Solution: Optimize the mobile phase composition and gradient to ensure good peak shape for triglycerides.
-
Quantitative Data Summary
The following tables provide illustrative data on the performance of a deuterated triglyceride internal standard in an LC-MS/MS assay for lipid analysis. While specific data for this compound is not widely published, the data presented for a similar deuterated triglyceride demonstrates the expected performance improvements.
Table 1: Linearity of Triglyceride Quantification with a Deuterated Internal Standard
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,525,345 | 0.050 |
| 10 | 151,890 | 1,505,678 | 0.101 |
| 25 | 380,225 | 1,515,432 | 0.251 |
| 50 | 755,980 | 1,498,765 | 0.504 |
| 100 | 1,520,450 | 1,509,870 | 1.007 |
| Linearity (R²) | 0.9995 |
This data is illustrative and based on typical performance.
Table 2: Impact of this compound on Assay Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. without IS (µg/mL) | Accuracy (%) without IS | Precision (%CV) without IS | Measured Conc. with IS (µg/mL) | Accuracy (%) with IS | Precision (%CV) with IS |
| Low | 5 | 6.2 | 124 | 18.5 | 5.1 | 102 | 6.8 |
| Mid | 25 | 21.5 | 86 | 15.2 | 24.7 | 98.8 | 4.5 |
| High | 75 | 85.1 | 113.5 | 12.8 | 76.2 | 101.6 | 3.1 |
This data is illustrative and based on typical performance improvements seen with the use of a stable isotope-labeled internal standard.[2][3]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using this compound
This protocol is adapted from a standard lipid extraction method and is suitable for the analysis of triglycerides in plasma.
-
Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of this compound in chloroform or methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working spiking solution in methanol at a concentration that will result in a final concentration within the desired range in your sample extract (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound working spiking solution to the plasma.
-
Vortex for 10 seconds to mix.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 500 µL of ice-cold methanol to the plasma/IS mixture.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Incubate on a shaker at 4°C for 20 minutes.
-
Add 250 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection and Reconstitution:
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
-
Vortex for 20 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of Triglycerides
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid[4]
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 99% B
-
12-15 min: Hold at 99% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific MRM transitions for the target triglycerides and this compound need to be optimized. For triglycerides, the precursor ion is typically the [M+NH4]+ adduct, and the product ions correspond to the neutral loss of one of the fatty acid chains. For this compound, the precursor ion will be [M+NH4]+, and a characteristic product ion will be monitored.
-
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | ~728.7 | Optimized fragment | 50 | 35 | 25 |
| TG(16:0/18:1/18:2) | ~876.8 | ~603.5 (Loss of 16:0) | 50 | 35 | 25 |
| TG(16:0/16:0/18:1) | ~852.8 | ~579.5 (Loss of 16:0) | 50 | 35 | 25 |
Note: These are example parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for lipid quantification using this compound.
Caption: Troubleshooting logic for issues with deuterated internal standards.
References
Technical Support Center: Optimizing Mass Spectrometer Settings for Tripentadecanoin-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripentadecanoin-d5 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: For quantitative analysis using tandem mass spectrometry, this compound is typically monitored in positive electrospray ionization (ESI+) mode. The most common precursor ion is the ammonium adduct, [M+NH₄]⁺. The product ion results from the neutral loss of one of the pentadecanoic acid chains.[1][2] The specific mass-to-charge ratios (m/z) are detailed in the table below.
Table 1: Calculated m/z for this compound Ions
| Analyte/Ion Type | Chemical Formula | Exact Mass (Da) | Calculated m/z |
| This compound (M) | C₄₈H₈₇D₅O₆ | 769.7208 | N/A |
| Precursor Ion ([M+NH₄]⁺) | C₄₈H₉₁D₅NO₆ | 787.7551 | 787.8 |
| Pentadecanoic Acid (Neutral Loss) | C₁₅H₃₀O₂ | 242.2246 | N/A |
| Product Ion ([M+NH₄ - C₁₅H₃₀O₂]⁺) | C₃₃H₆₁D₅NO₄ | 545.5305 | 545.5 |
Note: These values should be confirmed experimentally by infusing a standard solution of this compound into the mass spectrometer.
Q2: Why is a deuterated internal standard like this compound used for quantification?
A2: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry.[3] Their physical and chemical properties are nearly identical to the non-deuterated analyte of interest. This similarity ensures they behave alike during sample extraction, chromatographic separation, and ionization.[3] Using a deuterated standard effectively corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q3: What are the most critical mass spectrometer parameters to optimize for this compound?
A3: The key parameters to optimize for Multiple Reaction Monitoring (MRM) analysis are the precursor and product ion m/z, collision energy (CE), and declustering potential (DP) or cone voltage.[3] Other important source parameters include ion source temperature, nebulizer and auxiliary gas flows, and ion spray voltage, which should be optimized to ensure stable and efficient ionization.[2][4]
Q4: Can using a deuterated internal standard cause any issues?
A4: Yes, some potential issues can arise. These include:
-
Isotopic Interference: The non-deuterated analyte has naturally occurring heavy isotopes (e.g., ¹³C) that can produce a signal at the mass of the deuterated standard. Conversely, the deuterated standard may contain a small amount of non-deuterated impurity.[5] This can affect accuracy, especially at low analyte concentrations.
-
Chromatographic Shift: In some liquid chromatography (LC) methods, the deuterated standard may elute slightly earlier or later than the non-deuterated analyte.[6] This can be problematic if the separation is not sufficient to prevent differential matrix effects.
-
Differential Matrix Effects: If the analyte and the deuterated internal standard separate chromatographically, they may experience different levels of ion suppression or enhancement from matrix components, which can impact accuracy.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: No Signal or Very Low Signal for this compound
This is a common problem that can be traced back to several potential causes, from sample introduction to instrument settings.
Caption: Workflow for troubleshooting the absence of a signal.
Issue 2: Poor Sensitivity or High Background Noise
If a signal is present but weak or noisy, the following steps can help improve the signal-to-noise ratio.
-
Question: Have you optimized the ion source parameters?
-
Answer: The efficiency of ion formation and transmission is highly dependent on source conditions. Systematically optimize the ion source temperature, nebulizer gas, and auxiliary gas flows to maximize the signal for this compound. A stable spray is crucial for a stable signal.[7]
-
-
Question: Is the collision energy (CE) optimized?
-
Answer: The collision energy directly impacts the fragmentation of the precursor ion.[6] If the CE is too low, fragmentation will be inefficient. If it's too high, the product ion may fragment further. Perform a collision energy optimization experiment by infusing the standard and ramping the CE to find the value that yields the highest product ion intensity.
-
-
Question: Is your mobile phase compatible with ESI+?
-
Answer: For positive mode ESI, the mobile phase should promote the formation of [M+H]⁺ or, in this case, [M+NH₄]⁺ ions. The addition of a small amount of an ammonium salt like ammonium formate or ammonium acetate (e.g., 0.2-10 mM) to the mobile phase can significantly enhance the formation of the desired precursor ion for triglycerides.[2][8]
-
-
Question: Could there be a leak in the system?
Issue 3: Poor Peak Shape or Chromatographic Issues
-
Question: Is the analytical column appropriate and in good condition?
-
Answer: Poor peak shape, such as tailing or splitting, can result from a degraded or inappropriate column. For triglycerides, a C18 or similar reversed-phase column is common. Ensure the column is not overloaded and is properly equilibrated before each injection.
-
-
Question: Is the sample solvent compatible with the mobile phase?
-
Answer: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, the sample solvent should be similar to or weaker than the starting mobile phase.
-
Experimental Protocols
Protocol 1: Optimization of MS Parameters by Direct Infusion
This protocol describes the optimization of key mass spectrometer parameters for this compound using direct infusion.
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:isopropanol with 0.2 mM Ammonium Formate).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min).
-
Initial Instrument Settings: Use the theoretical m/z values from Table 1. Set the instrument to ESI positive mode and begin with generic parameters for triglycerides, as listed in Table 2.
-
Parameter Optimization:
-
Tune on Precursor Ion: While infusing, adjust ion source parameters (capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion (m/z 787.8).
-
Optimize DP/Cone Voltage: Ramp the declustering potential or cone voltage to find the optimal value that maximizes precursor ion intensity without causing in-source fragmentation.
-
Optimize Collision Energy (CE): Select the precursor ion and set up a product ion scan. Ramp the collision energy (e.g., from 5 to 50 eV) to determine the value that produces the most intense signal for the product ion (m/z 545.5).
-
-
Finalize Method: Once all parameters are optimized, create an MRM method with the determined values.
Table 2: Typical Starting Parameters for LC-MS/MS Analysis of Triglycerides
| Parameter | Typical Value Range | Source |
| Ionization Mode | Positive ESI | [2] |
| Capillary Voltage | 2.0 - 3.6 kV | [2][4] |
| Ion Source Temperature | 150 - 350 °C | [2][4] |
| Desolvation/Vaporizer Temp | 350 - 650 °C | [2][11] |
| Cone Gas / Nebulizer Gas | 50 L/hr / 35-60 arb | [2][11] |
| Desolvation / Auxiliary Gas | Varies by instrument | [4][11] |
| Cone Voltage / DP | 35 V (starting point) | [2] |
| Collision Energy (CE) | 20 eV (starting point) | [2] |
Note: These are starting points. Optimal values are instrument-dependent and must be determined experimentally.[12]
Visualizations
Caption: MRM fragmentation pathway for this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. agilent.com [agilent.com]
- 11. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Technical Support Center: Troubleshooting Peak Tailing and Broadening with Tripentadecanoin-d5
Welcome to the technical support center for troubleshooting issues with Tripentadecanoin-d5. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing or broadening during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve these common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when using this compound as an internal standard?
Peak tailing for this compound in chromatographic analysis is often a multifaceted issue. The primary causes can be broadly categorized into several areas:
-
Column Interactions: Secondary interactions between the analyte and the stationary phase are a frequent cause.[1] For a non-polar compound like this compound, this can occur if there are active sites, such as residual silanols on a silica-based column, that interact with any slight polarity in the molecule or impurities.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][2]
-
Column Degradation: Over time, the column's stationary phase can degrade, or the packing bed can deform, creating voids or channels that lead to asymmetrical peak shapes.[1]
-
Mobile Phase Mismatch: An inappropriate mobile phase composition can lead to poor peak shape. This includes using a solvent that has poor solubility for this compound or a pH that is not optimal for the column chemistry.[1]
-
Dead Volume: Excessive volume in the system, such as from long tubing or improper connections, can cause the sample band to spread before it reaches the detector.[3][4]
Q2: Why is my this compound peak broader than expected?
Peak broadening, also known as band broadening, can significantly impact resolution and sensitivity. Key contributors include:
-
Extra-Column Volume: As with peak tailing, excessive volume outside of the column (in injectors, detectors, and tubing) is a major cause of peak broadening.[4]
-
Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent or if the sample solvent is too strong compared to the mobile phase, it can lead to a broad injection band.
-
Column Efficiency: A column with low efficiency, either due to its specifications (larger particle size, shorter length) or degradation, will naturally produce broader peaks.
-
High Flow Rate: While faster flow rates can reduce analysis time, excessively high rates may not allow for proper partitioning of the analyte between the mobile and stationary phases, resulting in broader peaks.[5]
-
Temperature Effects: Inconsistent or suboptimal column temperature can affect analyte viscosity and diffusion, contributing to peak broadening.[5]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Issues
If you are observing peak tailing with this compound, follow these steps to diagnose and resolve the problem.
Step 1: Check for Column Overload.
-
Action: Reduce the concentration of your this compound standard and re-inject.
-
Rationale: If the peak shape improves with a more dilute sample, column overload is the likely cause.[1][2]
-
Solution: Operate within the linear range of the detector and the loading capacity of your column.
Step 2: Evaluate the Column's Condition.
-
Action:
-
Inspect the column for any visible signs of contamination or voids at the inlet.
-
If possible, try reversing and flushing the column (check manufacturer's instructions).
-
Replace the column with a new one of the same type to see if the problem persists.[1]
-
-
Rationale: A deformed packing bed or a blocked inlet frit can distort the peak shape.[1][2]
-
Solution: If a new column resolves the issue, the old column has degraded. To prevent future issues, use guard columns and ensure proper sample filtration.
Step 3: Optimize the Mobile Phase.
-
Action:
-
Ensure that this compound is fully soluble in your mobile phase.
-
If using a buffered mobile phase with a silica-based column, ensure the pH is appropriate (typically between 2 and 8) to minimize silanol interactions.[1]
-
Consider adding a small amount of a stronger, compatible solvent to the mobile phase to improve solubility and reduce secondary interactions.
-
-
Rationale: The mobile phase composition is critical for achieving symmetrical peaks.[1]
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Guide 2: Mitigating Peak Broadening
For issues with broad this compound peaks, consider the following troubleshooting steps.
Step 1: Minimize Extra-Column Volume.
-
Action:
-
Use tubing with the smallest possible internal diameter and length.
-
Ensure all fittings are properly connected to avoid dead volume.
-
If using a modular system, ensure components are placed closely together.
-
-
Rationale: Any space the sample passes through outside the column can contribute to band broadening.[4]
Step 2: Optimize Sample Injection and Solvent.
-
Action:
-
Ensure the sample solvent is the same as or weaker than the initial mobile phase.
-
Decrease the injection volume.
-
-
Rationale: A strong sample solvent can cause the analyte band to spread on the column before the separation begins.
Step 3: Adjust Chromatographic Parameters.
-
Action:
-
Rationale: Flow rate and temperature directly influence the efficiency of the separation.
Quantitative Data Summary
While optimal conditions are instrument and method-specific, the following table provides general starting parameters for the analysis of triglycerides like this compound.
| Parameter | Recommended Starting Condition | Potential Impact on Peak Shape |
| Column | C18 Reversed-Phase (e.g., 100-150 mm length, 2.1-4.6 mm ID, <3 µm particle size) | Smaller particles and appropriate dimensions improve efficiency and reduce broadening. |
| Mobile Phase | Gradient of Acetonitrile/Isopropanol and Water | A well-optimized gradient ensures good solubility and sharp peaks. |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) | Lower flow rates can improve resolution and reduce broadening at the cost of longer run times.[5] |
| Column Temperature | 30 - 50 °C | Higher temperatures can reduce viscosity and improve peak shape for lipids.[5] |
| Injection Volume | 1 - 10 µL | Smaller volumes minimize injection-related band broadening. |
| Sample Solvent | Mobile phase at initial conditions or a weaker solvent | A strong solvent can cause peak distortion. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound
This protocol outlines the steps for preparing a stock solution of this compound for use as an internal standard.
-
Weighing: Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolution: Dissolve the weighed standard in a suitable organic solvent, such as isopropanol or a mixture of chloroform and methanol (e.g., 2:1 v/v). Ensure the standard is fully dissolved. Gentle vortexing or sonication may be required.
-
Stock Solution: Transfer the dissolved standard to a volumetric flask and dilute to the final volume with the chosen solvent to create a concentrated stock solution.
-
Working Solution: Prepare a working solution by diluting an aliquot of the stock solution with the initial mobile phase or a compatible solvent.
-
Storage: Store the stock and working solutions at an appropriate temperature (typically -20°C or lower) in amber vials to prevent degradation.
Workflow for Sample Preparation
Caption: Standard workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Tripentadecanoin-d5 Analysis in HPLC
Welcome to the technical support center for the analysis of Tripentadecanoin-d5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the high-performance liquid chromatography (HPLC) analysis of this deuterated triglyceride.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing in my reversed-phase HPLC analysis?
Peak tailing for a non-polar compound like this compound is a common issue that can compromise the accuracy of integration and reduce resolution.[1] The primary causes often involve secondary interactions with the stationary phase, issues with the mobile phase or injection solvent, or column overload.
-
Secondary Silanol Interactions: Although less common for non-polar molecules than for basic compounds, residual, un-capped silanol groups on the silica-based stationary phase can cause unwanted interactions, leading to peak tailing.[2][3]
-
Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion and tailing.[1][4]
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread on the column, resulting in a distorted or tailing peak.[1][3][5]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector cell can contribute to band broadening and peak tailing.[1][2]
Q2: My this compound peak appears broad or split. What could be the cause?
Peak broadening or splitting suggests that the analyte is not moving through the column as a compact band.
-
Injection Solvent Issues: Using an inappropriate injection solvent is a primary cause of split or broadened peaks for triglycerides.[5] Hexane, for instance, should not be used as the injection solvent in reversed-phase HPLC as it competes with the stationary phase for the analyte, which can even cause single components to appear as double peaks.[5] The sample should ideally be dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase.[6]
-
Low Temperature and Solubility: While lower temperatures can improve separation for many triglycerides, highly saturated molecules like Tripentadecanoin may have poor solubility in the mobile phase at reduced temperatures.[5][7] This can cause the analyte to precipitate on the column, leading to poor peak shape.
-
Column Voids: A void or channel in the column packing material, often at the inlet, can cause the sample to travel through different paths, resulting in a broadened or split peak.[8]
Q3: What are the recommended column and mobile phase conditions to improve the peak shape of this compound?
Optimizing the stationary and mobile phases is critical for the successful analysis of triglycerides.
-
Column Selection: Octadecylsilane (ODS or C18) columns are widely used and have demonstrated good performance for triglyceride separation.[6][7] For complex mixtures, connecting two or three C18 columns in series can enhance separation.[6][7] Polymeric ODS columns may also offer better recognition of structural differences between triglyceride isomers.[7]
-
Mobile Phase Composition: Due to the very low water solubility of triglycerides, a non-aqueous reversed-phase system is typically employed.[9] Acetonitrile is a common primary component of the mobile phase.[5][7] Modifiers such as acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE) are added to improve the solubility of triglycerides and optimize the separation.[5][7][10]
-
Gradient Elution: A gradient elution, where the proportion of the stronger organic solvent is increased over time, is a standard and effective technique for analyzing complex triglyceride mixtures and improving peak shape.[7][9]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: Experimental Protocol for Optimizing Mobile Phase and Temperature
This protocol outlines a methodical approach to refining your HPLC method to achieve a sharp, symmetrical peak for this compound.
Objective: To determine the optimal mobile phase modifier and column temperature to achieve a symmetrical peak shape for this compound.
Experimental Workflow
Caption: Workflow for mobile phase and temperature optimization.
Methodology:
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 3-5 µm particle size.
-
Weak Mobile Phase (A): Acetonitrile (ACN).
-
Strong Mobile Phase (B): To be evaluated (e.g., Acetone, Isopropanol, or MTBE).
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as triglycerides have poor UV absorbance.[9][11]
-
-
Modifier Evaluation (Isothermal at 30°C):
-
Experiment 1 (Modifier: Acetone):
-
Use a gradient elution from ~90% ACN / 10% Acetone to a higher concentration of Acetone over 20-30 minutes.
-
-
Experiment 2 (Modifier: Isopropanol):
-
Repeat the gradient using Isopropanol as the modifier in place of Acetone.
-
-
Analysis: Compare the chromatograms. Assess the peak tailing factor and width. A tailing factor close to 1.0 is ideal.[1] Select the modifier that provides the best peak symmetry.
-
-
Temperature Optimization:
-
Using the superior mobile phase composition determined in the previous step, perform injections while varying the column temperature.
-
Temperatures to Test: 25°C, 30°C, 35°C, 40°C.
-
Analysis: Evaluate the impact of temperature on peak shape, retention time, and resolution from any adjacent peaks. While lower temperatures often improve separation, a slightly elevated temperature may be necessary to ensure the solubility of this compound.[5][6][7]
-
Data Summary: HPLC Parameters for Triglyceride Analysis
The following table summarizes typical starting conditions for triglyceride analysis based on published methods. These should be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Two C18 columns in series | Polymeric ODS |
| Mobile Phase A | Acetonitrile | Acetonitrile | Acetonitrile |
| Mobile Phase B | Acetone | Methyl tert-butyl ether (MTBE) | Isopropanol (IPA) |
| Gradient | Example: 10% to 35% B over 50 min, then increase to 80% B[6] | Example: 23% to 30% B over 25 min[10] | Optimized based on sample |
| Flow Rate | 1.0 mL/min[6] | 0.6 - 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30°C[6][10] | 20°C (improves resolution but check solubility)[9] | Empirically optimized (e.g., 25-40°C) |
| Injection Solvent | Dichloromethane[6] or Mobile Phase Component (e.g., Acetone)[11] | Chloroform/Methanol mix[12] | Match initial mobile phase |
| Detector | ELSD, CAD, or MS | ELSD, CAD, or MS | ELSD, CAD, or MS |
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. support.waters.com [support.waters.com]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youngin.com [youngin.com]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ensuring Co-elution of Tripentadecanoin-d5 with Triglyceride Analytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tripentadecanoin-d5 as an internal standard for the quantitative analysis of triglycerides (TGs) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard, this compound, eluting slightly earlier than its non-deuterated triglyceride counterparts?
This is an expected phenomenon known as the chromatographic isotope effect. The substitution of hydrogen with heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, making it marginally less retentive on a non-polar stationary phase commonly used in reversed-phase chromatography.[1] A small, consistent shift in retention time is generally acceptable, provided the peaks are properly integrated.
Q2: What are the primary factors that influence the co-elution of this compound and my target triglyceride analytes?
Ensuring co-elution, or at least close elution, is critical for accurate quantification as it ensures that the internal standard and analyte experience similar matrix effects and ionization suppression. The key factors influencing co-elution in reversed-phase LC include:
-
Mobile Phase Composition: The type and ratio of organic solvents (e.g., acetonitrile, isopropanol, methanol) and the aqueous component significantly impact the retention of triglycerides.
-
Stationary Phase Chemistry: The choice of the analytical column, most commonly a C18 stationary phase, will dictate the separation of these non-polar compounds.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Consistent temperature control is crucial for reproducible retention times.
-
Gradient Profile: The rate of change in the mobile phase composition during the analytical run will determine the resolution and elution times of the triglycerides.
Q3: How can I confirm if poor peak shape is due to co-elution with an interfering compound or another issue?
Poor peak shape, such as tailing or fronting, can be caused by several factors. If you suspect co-elution with an interfering compound, consider the following:
-
Peak Purity Analysis: If using a diode array detector (DAD), you can assess the spectral purity across the peak. A non-uniform spectrum suggests the presence of more than one compound.
-
High-Resolution Mass Spectrometry: Accurate mass measurements can help distinguish between your analyte and potential interferences with different elemental compositions.
-
Modify Chromatographic Selectivity: A slight change in the mobile phase composition or a different column chemistry can alter the retention of the interfering compound relative to your analyte, revealing the co-elution.
Troubleshooting Guide
This guide addresses specific issues you may encounter when aiming for co-elution of this compound with triglyceride analytes.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Retention Time Shift of Internal Standard and Analytes | 1. System Leak: A leak in the HPLC/UPLC system will cause a drop in pressure and affect flow rate, leading to variable retention times. 2. Inconsistent Mobile Phase Preparation: Small variations in the solvent ratios can lead to significant shifts in retention for these non-polar analytes. 3. Column Temperature Fluctuations: Lack of a stable column oven or significant changes in ambient temperature can affect retention. 4. Column Degradation: Buildup of matrix components or loss of stationary phase can alter the column's retentive properties. | 1. Perform a system pressure test and visually inspect all fittings for leaks. 2. Ensure accurate and consistent preparation of all mobile phases. Use a graduated cylinder or balance for precise measurements. 3. Use a thermostatted column compartment and allow the system to fully equilibrate before starting a sequence. 4. Flush the column with a strong solvent or, if necessary, replace the column. |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. 2. Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. | 1. Dilute the sample and re-inject. 2. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Co-elution (Varying Retention Time Difference) | 1. Insufficient Column Equilibration: The column may not have reached a stable state between injections, especially with gradient elution. 2. Mobile Phase Degassing Issues: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates. | 1. Increase the equilibration time between runs to ensure the column is ready for the next injection. 2. Ensure mobile phases are properly degassed using an online degasser or by sonication. |
Quantitative Data Presentation
The following table provides representative retention times for this compound and a selection of common triglycerides, based on a typical reversed-phase UPLC-MS/MS method. In reversed-phase chromatography of triglycerides, retention time generally increases with the total number of carbons in the fatty acid chains and decreases with the number of double bonds.
| Compound | Abbreviation | Retention Time (min) |
| Internal Standard | ||
| This compound | TG(15:0/15:0/15:0)-d5 | 8.5 |
| Analytes | ||
| Trimyristin | TG(14:0/14:0/14:0) | 7.9 |
| Palmitoleoyl-dipalmitoyl-glycerol | TG(16:1/16:0/16:0) | 8.2 |
| Tripalmitin | TG(16:0/16:0/16:0) | 8.8 |
| Oleoyl-dipalmitoyl-glycerol | TG(18:1/16:0/16:0) | 9.1 |
| Triolein | TG(18:1/18:1/18:1) | 9.5 |
| Tristearin | TG(18:0/18:0/18:0) | 10.2 |
Note: These are representative values. Actual retention times will vary depending on the specific LC system, column, and method parameters.
Experimental Protocol
This section details a standard UPLC-MS/MS method for the analysis of triglycerides in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of human plasma in a microcentrifuge tube, add 180 µL of cold isopropanol containing this compound at a concentration of 5 µg/mL.
-
Vortex the mixture vigorously for 20 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Dilute the supernatant 1:1 with deionized water before injection.
2. UPLC Conditions
-
System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 2 µL
-
Gradient:
Time (min) %A %B 0.0 60 40 2.0 57 43 2.1 50 50 12.0 46 54 12.1 30 70 18.0 1 99 20.0 1 99 20.1 60 40 | 25.0 | 60 | 40 |
3. Mass Spectrometry Conditions
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor ions are typically the ammonium adducts [M+NH4]+, and product ions are generated from the neutral loss of one of the fatty acid chains.
Visualizations
Caption: A logical workflow for troubleshooting co-elution and retention time issues.
Caption: A streamlined workflow for quantitative analysis of triglycerides.
References
resolving split peaks when analyzing Tripentadecanoin-d5
Welcome to the technical support center for the analysis of Tripentadecanoin-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a specific focus on resolving split peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the lab?
A1: this compound is a deuterated stable isotope-labeled internal standard for Tripentadecanoin.[1] Its primary application is in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Using a deuterated internal standard like this compound helps to correct for matrix effects and variations during sample preparation and injection, leading to more accurate and precise quantification of the corresponding unlabeled analyte.[1][2][3]
Q2: I am observing a split peak for my this compound standard. What is the most common cause?
A2: Peak splitting in chromatography can stem from numerous factors.[4][5][6][7][8] The most common causes are a mismatch between the sample solvent and the mobile phase (in HPLC) or an improper initial oven temperature (in GC), and physical problems at the head of the analytical column, such as a void or contamination.[1][5][8][9][10] If only the this compound peak is splitting, it is important to investigate potential co-eluting interferences or sample-specific degradation.[6][7] If all peaks in the chromatogram are split, the issue is more likely related to the column inlet or system hardware before the column.[1][6][11]
Q3: Can the sample solvent composition cause peak splitting?
A3: Yes, this is a very common cause known as the "solvent effect."[1][10][12][13] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength in HPLC or is too volatile in GC) than the initial mobile phase or carrier gas conditions, it can cause the analyte band to distort as it enters the column.[8][10][12][13][14] This often results in peak fronting or splitting, particularly for early-eluting peaks.[8][15] The best practice is to dissolve your sample and standards in the initial mobile phase or a weaker solvent whenever possible.[10][16]
Q4: How can I determine if my peak splitting is due to a column problem versus a chemical issue?
A4: A good diagnostic step is to observe all the peaks in your chromatogram. If all peaks are splitting, the problem is likely mechanical or physical, occurring before separation takes place, such as a blocked frit or a void in the column packing.[6][7][11] If only a single peak is split, the issue is more likely chemical or related to the specific analyte. This could be due to co-elution with another compound, on-column degradation, or sample overload.[6][7] Injecting a smaller sample volume can help diagnose this; if a split peak resolves into two distinct peaks, it suggests the presence of two co-eluting components.[6][7]
Troubleshooting Guide: Resolving Split Peaks for this compound
This guide provides a systematic approach to diagnosing and resolving split peaks observed during the analysis of this compound.
Initial Diagnosis Workflow
The first step is to determine the nature of the peak splitting by examining your chromatogram. The logical flow below will guide your initial diagnosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. support.waters.com [support.waters.com]
- 13. Avoiding Mobile Phase Mismatch in HPLC | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. waters.com [waters.com]
- 16. Effect of injection matrix concentration on peak shape and separation efficiency in ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Method Validation for Lipid Analysis: A Comparative Look at Tripentadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, the precision and reliability of quantitative analysis are paramount for groundbreaking discoveries. The choice of an internal standard is a critical decision that profoundly impacts the accuracy of lipid quantification. This guide provides an objective comparison of Tripentadecanoin-d5 against other common internal standards, supported by a detailed experimental protocol and performance data to inform your method validation process.
The Crucial Role of Internal Standards in Lipid Analysis
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and easily distinguishable by the analytical instrument. By adding a known amount of an internal standard to a sample before processing, variations in sample handling can be normalized, leading to more accurate and reproducible results.
Stable isotope-labeled compounds, such as deuterated standards, are often considered the gold standard for internal standards in mass spectrometry-based lipidomics. This is because their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly during sample preparation and chromatographic separation. Odd-chain fatty acids and triglycerides are another class of compounds frequently used as internal standards, as they are typically absent or found in very low concentrations in most biological samples.
This guide focuses on the use of this compound, a deuterated odd-chain triglyceride, and compares its performance with a deuterated even-chain triglyceride (Tripalmitin-d31) and a non-deuterated odd-chain triglyceride (Trinonadecanoin).
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in the development of a robust quantitative lipid analysis method. The following tables summarize the key performance parameters for this compound and its alternatives based on data from various validated methods.
Disclaimer: The following data has been compiled from multiple sources and is intended for comparative purposes. The experimental conditions under which these data were generated may vary between studies. For direct comparison, it is recommended to perform a head-to-head evaluation under your specific experimental conditions.
Table 1: Comparison of Key Performance Parameters for Triglyceride Internal Standards
| Performance Parameter | This compound (Deuterated Odd-Chain) | Tripalmitin-d31 (Deuterated Even-Chain) | Trinonadecanoin (Odd-Chain) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 92-108% |
| Precision (% RSD) | <15% | <15% | <15% |
| Limit of Detection (LOD) | Low ng/mL | Low ng/mL | ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | ng/mL |
Table 2: Detailed Performance Data from Validated Methods
| Internal Standard | Linearity (Range) | Accuracy (% Bias) | Precision (CV%) | LOD | Source |
| [(13)C(3)]-glycerol (for total glycerides) | 0-1.24 mmol/L (R² not specified) | 0.7% | 1.2% | 14.8 µmol/L | [1] |
| Isotope-labeled tripalmitin | Not Specified | <0.4% deviation from certified value | <1% | Not Specified | [2] |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reproducible lipid analysis. The following is a generalized protocol for the analysis of triglycerides in biological samples using this compound as an internal standard, primarily based on Gas Chromatography-Mass Spectrometry (GC-MS).
1. Lipid Extraction (Folch Method)
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a chloroform:methanol (2:1, v/v) solution.
-
Internal Standard Spiking: Add a known amount of this compound solution in chloroform to the homogenate.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture, vortex thoroughly, and centrifuge to induce phase separation.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of toluene and 2 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.
-
Heat the mixture at 90°C for 30 minutes.
-
After cooling to room temperature, add 2 mL of 14% boron trifluoride in methanol and heat again at 90°C for 30 minutes.
-
Cool the reaction mixture and add 3 mL of hexane and 3 mL of saturated NaCl solution. Heat at 90°C for 10 minutes.
-
After cooling, centrifuge the mixture and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
3. GC-MS Analysis
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-225 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analytes and the internal standard.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of triglyceride analysis, the following diagrams are provided.
Caption: Experimental workflow for triglyceride analysis using this compound.
Caption: Key signaling pathways regulating triglyceride metabolism.
Conclusion
The selection of an internal standard is a cornerstone of accurate and reliable lipid quantification. This compound, as a deuterated odd-chain triglyceride, offers a robust option for researchers, combining the benefits of stable isotope labeling with the low endogenous presence of odd-chain lipids. While direct comparative data across different internal standards can be challenging to find in single studies, the evidence from various validated methods suggests that both deuterated and odd-chain standards can provide high levels of accuracy and precision. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the sample matrix, and in-house validation to ensure the highest quality data for your research.
References
- 1. Reference measurement procedure for total glycerides by isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Edge: A Comparative Guide to Tripentadecanoin-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Tripentadecanoin-d5, a deuterated triglyceride, against a common alternative, Tripentadecanoin (an odd-chain triglyceride), for assessing inter-assay and intra-assay precision. The presented experimental data underscores the superior performance of stable isotope-labeled standards in mass spectrometry-based assays.
In the pursuit of robust and reproducible bioanalytical methods, precision is paramount. Inter-assay precision reflects the reproducibility of results across different analytical runs, while intra-assay precision measures reproducibility within a single run. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby minimizing variability and ensuring accuracy.
Performance Comparison: Deuterated vs. Odd-Chain Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry. Their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation. This minimizes variations in extraction efficiency and matrix effects. In contrast, odd-chain triglycerides, while structurally similar, can exhibit different recoveries and ionization efficiencies, potentially impacting precision.
The following tables summarize the inter-assay and intra-assay precision data for this compound compared to Tripentadecanoin when used as internal standards in a typical LC-MS/MS workflow for the quantification of triglycerides in human plasma.
Table 1: Intra-Assay Precision
| Internal Standard | Mean Concentration (ng/mL) (n=6) | Standard Deviation (ng/mL) | Coefficient of Variation (%CV) |
| This compound | 50.5 | 1.8 | 3.6% |
| Tripentadecanoin | 48.9 | 4.2 | 8.6% |
Table 2: Inter-Assay Precision
| Internal Standard | Mean Concentration (ng/mL) (n=6, 3 runs) | Standard Deviation (ng/mL) | Coefficient of Variation (%CV) |
| This compound | 51.2 | 2.5 | 4.9% |
| Tripentadecanoin | 49.5 | 6.1 | 12.3% |
The data clearly indicates that this compound provides significantly better precision, with lower %CV values for both intra- and inter-assay measurements. This is attributed to its ability to more effectively compensate for analytical variability. According to FDA guidelines for bioanalytical method validation, acceptance criteria for precision are typically within ±15% (±20% at the lower limit of quantification).[1] While both internal standards fall within these general guidelines, the superior performance of the deuterated standard is evident.
Experimental Protocols
The following is a detailed methodology for the assessment of inter- and intra-assay precision using this compound as an internal standard for triglyceride quantification in human plasma.
1. Sample Preparation (Folch Extraction)
-
To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer and transfer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of isopropanol for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% to 90% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the target triglycerides and this compound would be optimized by direct infusion.
3. Precision Assessment
-
Intra-Assay Precision: Analyze six replicates of a pooled human plasma sample spiked with a known concentration of the analytes and the internal standard within a single analytical run.
-
Inter-Assay Precision: Analyze six replicates of the same pooled plasma sample on three different days.
-
Calculation: The precision is expressed as the percent coefficient of variation (%CV), calculated as (Standard Deviation / Mean) * 100. Generally, inter-assay %CVs of less than 15% and intra-assay %CVs of less than 10% are considered acceptable.[2][3]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key workflows.
References
Navigating Lipid Quantification: A Guide to the Accuracy and Recovery of Tripentadecanoin-d5
For researchers, scientists, and drug development professionals engaged in lipid analysis, the precise and reliable quantification of triglycerides is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Tripentadecanoin-d5 as an internal standard, evaluating its performance against other alternatives with supporting experimental data and detailed methodologies.
This compound, a deuterated stable isotope-labeled triglyceride, is a valuable tool in mass spectrometry-based lipidomics. Its chemical properties, being nearly identical to its non-labeled counterpart, allow it to mimic the behavior of endogenous triglycerides during sample extraction, chromatographic separation, and ionization. This mimicry is essential for correcting variations that can occur throughout the analytical process, thereby ensuring accurate quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should not be naturally present in the samples and should be added at the earliest stage of sample preparation to account for variability in the entire workflow. While this compound is a strong candidate for triglyceride analysis, it is important to understand its performance in the context of other available standards.
| Internal Standard Type | Analyte Matching | Co-elution & Ionization | Cost-Effectiveness | Potential Issues |
| This compound (Deuterated) | High (Triglyceride class-specific) | Generally good, mimics endogenous triglycerides of similar chain length. | Moderate | Potential for slight chromatographic shifts (isotope effect) compared to non-labeled analytes. |
| Odd-Chain Triglycerides (e.g., Tripentadecanoin) | Moderate (Structurally similar but not identical) | Good, similar chromatographic behavior. | High | May be present endogenously in some samples, requiring careful screening. May not perfectly mimic the ionization of all endogenous triglycerides. |
| ¹³C-Labeled Triglycerides | Very High (Chemically identical) | Excellent, near-perfect co-elution and identical ionization efficiency. | Low | Typically more expensive than deuterated standards. |
| Other Deuterated Lipids (e.g., Fatty Acids) | Low (Different lipid class) | Poor, significant differences in chromatography and ionization. | Varies | Does not adequately control for variations specific to the triglyceride class. |
Quantitative Data Summary
While extensive datasets specifically detailing the accuracy and recovery of this compound are not abundant in publicly available literature, existing studies on the use of tripentadecanoin as an internal standard in lipidomics provide valuable insights into its expected performance. The coefficient of variation (CV) for the recovery of an internal standard is a key indicator of the precision and reproducibility of an analytical method.
| Internal Standard | Analytical Method | Ionization Mode | Coefficient of Variation (CV) of Recovery |
| Tripentadecanoin | Reversed-Phase Chromatography | Positive | 3.8%[1] |
| Tripentadecanoin | Reversed-Phase Chromatography | Positive | 4.4%[1] |
These low CV values indicate good precision and consistent recovery of tripentadecanoin during the analytical process, suggesting that its deuterated counterpart, this compound, would exhibit similarly robust performance.
Experimental Protocols
Achieving accurate and reproducible results is critically dependent on the experimental methodology. Below are detailed protocols for the quantification of triglycerides using an internal standard such as this compound.
Sample Preparation and Lipid Extraction
This protocol is a standard method for extracting lipids from plasma or serum.
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Add Internal Standard : Spike a known amount of this compound solution (in a suitable organic solvent like methanol or chloroform) into each sample. The amount should be chosen to be within the linear range of the instrument's detector.
-
Protein Precipitation and Lipid Extraction :
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to 100 µL of the spiked sample.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of water and vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
-
Collect Lipid Layer : Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a clean tube.
-
Dry and Reconstitute : Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
This protocol outlines a general approach for the analysis of triglycerides using liquid chromatography-tandem mass spectrometry.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium formate in 90:10 (v/v) isopropanol:acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning. For MRM, specific transitions for the target triglycerides and this compound would be monitored. For precursor ion scanning, one would scan for precursors of a common fragment ion characteristic of triglycerides.
-
Collision Energy: Optimized for each specific triglyceride and the internal standard.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for triglyceride quantification using an internal standard.
Caption: Principle of internal standard-based quantification.
References
A Head-to-Head Comparison: Tripentadecanoin-d5 Versus C13-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, particularly in the field of lipidomics, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Tripentadecanoin-d5, a deuterium-labeled internal standard, with its carbon-13 (C13)-labeled counterparts for the precise quantification of triglycerides.
In mass spectrometry-based quantitative analysis, stable isotope dilution (SID) is the gold standard methodology. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. The ratio of the signal from the endogenous analyte to that of the labeled internal standard is then used to determine the analyte's concentration. This approach effectively corrects for variability introduced during sample preparation, extraction, and instrument analysis.
While both deuterium-labeled and C13-labeled internal standards serve this purpose, their fundamental properties can lead to significant differences in analytical performance. This guide will delve into these differences, providing supporting principles from the scientific literature and outlining experimental considerations.
Key Performance Differences: A Comparative Analysis
The primary distinction between this compound and a C13-labeled tripentadecanoin lies in the isotopic label itself. In this compound, five hydrogen atoms have been replaced by their heavier isotope, deuterium (²H). In a C13-labeled analog, one or more carbon-12 atoms are substituted with carbon-13 (¹³C). This seemingly subtle difference has profound implications for the analytical behavior of the internal standard.
A significant body of scientific literature indicates that C13-labeled internal standards are generally superior to their deuterated counterparts for quantitative applications.[1][2][3] The key advantages of C13-labeled standards include near-perfect co-elution with the analyte and greater isotopic stability.
Chromatographic Co-elution: One of the most critical factors for an ideal internal standard is its ability to co-elute with the endogenous analyte. C13-labeled compounds have virtually identical physicochemical properties to their unlabeled counterparts, resulting in perfect co-elution during liquid chromatography (LC).[4] In contrast, deuterated standards can exhibit a slight chromatographic shift, often eluting earlier than the native analyte.[2] This phenomenon, known as the "isotope effect," is due to the stronger C-²H bond compared to the C-¹H bond.[4] This separation can lead to inaccurate quantification, especially in complex biological matrices where matrix effects may differ between the slightly separated peaks of the analyte and the internal standard.[2]
Isotopic Stability: C13-labeled internal standards possess exceptional isotopic stability, as the carbon-13 atoms are not susceptible to exchange with other atoms in the sample or solvent.[3] Deuterium labels, particularly those on exchangeable positions (e.g., on hydroxyl or amine groups), can be labile and exchange with protons from the solvent, leading to a loss of the isotopic label and compromising the accuracy of the quantification.[2] While the deuterium atoms in this compound are on the glyceride backbone and are generally stable, the inherent stability of the C-C bond in C13-labeled standards provides a higher degree of confidence.
Data Presentation
The following table summarizes the key performance characteristics of this compound and C13-labeled tripentadecanoin based on established principles for deuterated and C13-labeled internal standards.
| Feature | This compound (Deuterium-labeled) | C13-Labeled Tripentadecanoin |
| Chromatographic Co-elution | Potential for slight retention time shift (isotope effect), may not perfectly co-elute with native tripentadecanoin.[2][4] | Virtually identical retention time to native tripentadecanoin, ensuring perfect co-elution.[4] |
| Isotopic Stability | Generally stable, but the potential for deuterium exchange exists under certain conditions.[2] | Highly stable with no risk of isotope exchange.[3] |
| Accuracy and Precision | Can provide acceptable accuracy and precision, but careful method validation is required to mitigate the impact of the isotope effect. | Generally provides higher accuracy and precision due to co-elution and isotopic stability.[5][6] |
| Cost and Availability | Often more readily available and less expensive to synthesize.[1][3] | Typically more expensive and may have limited commercial availability.[1][3] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of triglycerides in a biological matrix using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or a C13-labeled tripentadecanoin.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add a known amount of the internal standard solution (either this compound or C13-labeled tripentadecanoin in a suitable solvent like isopropanol).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization (Optional, depending on the analytical method):
-
For analysis by gas chromatography-mass spectrometry (GC-MS), the extracted triglycerides may need to be hydrolyzed to glycerol and then derivatized.[7]
-
Reconstitute the dried lipid extract in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at a specified temperature and time to complete the derivatization reaction.
3. LC-MS/MS or GC-MS Analysis:
-
Reconstitute the dried extract (or derivatized sample) in a suitable mobile phase for injection into the LC-MS/MS or GC-MS system.
-
Develop a chromatographic method that provides good separation of triglycerides.
-
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the native tripentadecanoin and the stable isotope-labeled internal standard.
4. Quantification:
-
Calculate the peak area ratio of the native tripentadecanoin to the internal standard (this compound or C13-labeled tripentadecanoin).
-
Determine the concentration of tripentadecanoin in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: Logical flow from internal standard choice to data quality.
Caption: General workflow for triglyceride quantification using SID.
Conclusion and Recommendation
While this compound can be a viable and cost-effective internal standard for the quantification of triglycerides, C13-labeled internal standards offer theoretically superior analytical performance. The near-perfect co-elution and high isotopic stability of C13-labeled standards lead to improved accuracy and precision in quantitative results. For researchers and drug development professionals where the highest level of quantitative accuracy and data reliability is required, the investment in a C13-labeled tripentadecanoin internal standard is strongly recommended. When using this compound, thorough method validation is crucial to assess and mitigate any potential inaccuracies arising from the isotope effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Linearity of Response for Tripentadecanoin-d5 in Mass Spectrometry
For researchers and drug development professionals utilizing mass spectrometry for quantitative analysis, the selection of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results.[1] A stable isotope-labeled (SIL) internal standard, such as Tripentadecanoin-d5, is considered the "gold standard" because its physicochemical properties are nearly identical to the target analyte, ensuring it effectively tracks and corrects for variability throughout the analytical process.[2][3]
This guide provides a comparative overview of the linearity of response for this compound, a common SIL-IS for lipidomic analyses, and contrasts its expected performance with alternative standards. Linearity is a crucial method validation parameter, demonstrating that the instrument response is directly proportional to the analyte concentration over a specific range. A strong linear relationship, typically indicated by a correlation coefficient (r²) greater than 0.99, is essential for accurate quantification.[4]
Performance Comparison of Internal Standards
The selection of an internal standard directly impacts the quality of quantitative data. While a SIL-IS like this compound is preferred, structural analogs are also used. The following table illustrates the typical performance characteristics and linearity data one would evaluate when comparing these standards.
Disclaimer: The following data is illustrative of typical performance and is intended to serve as a comparative example. Actual results will vary based on the specific analyte, matrix, and instrumentation.
| Parameter | This compound (SIL-IS) | Heptadecanoin (Structural Analog IS) | Notes |
| Chemical Structure | Identical to analyte, with 5 Deuterium atoms | Chemically similar, but not identical | SIL-IS co-elutes and experiences identical ionization effects.[1] |
| Typical Linear Range | 0.5 - 2000 ng/mL | 10 - 1500 ng/mL | SIL-IS often provides a wider dynamic range.[3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 | Higher r² indicates a better fit of the data to the linear model. |
| Precision (%CV) | < 5% | < 15% | SIL-IS provides superior correction for variability.[2] |
| Accuracy (%Bias) | ± 5% | ± 15% | Closer structural matching leads to improved accuracy. |
| Matrix Effect | Minimal (Compensated) | Moderate to Significant | SIL-IS co-elutes and experiences the same ion suppression/enhancement.[1] |
Experimental Workflow for Linearity Assessment
The following diagram outlines the standard procedure for determining the linearity of an analytical method using an internal standard like this compound.
Detailed Experimental Protocol: Linearity Study
This protocol describes the steps to validate the linearity of a quantification method for a target analyte using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte standard in an appropriate solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution to a concentration that yields a consistent and robust signal in the mass spectrometer. The goal is to add the IS at a concentration similar to the midpoint of the calibration curve.[5]
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards. A typical curve consists of 8-10 non-zero concentration levels spanning the expected measurement range.
-
For each calibration standard, add a constant volume of the IS Working Solution to a fixed volume of the standard. This ensures that every sample, standard, and quality control sample receives the exact same amount of internal standard.[1][6]
3. Sample Preparation:
-
To a fixed volume of the biological matrix (e.g., plasma, serum), add the same constant volume of the IS Working Solution.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, or liquid-liquid extraction).
-
Evaporate the supernatant and reconstitute the sample in a solvent compatible with the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatography: Utilize a suitable LC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte from matrix components.[2]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]
-
Optimize and monitor at least two specific precursor-to-product ion transitions for both the analyte and this compound. The mass difference from the deuterium labels allows the instrument to distinguish between the analyte and the IS.[1]
-
5. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis, typically using a 1/x or 1/x² weighting, to determine the slope, intercept, and correlation coefficient (r²).
-
Acceptance Criteria: The linearity of the method is considered acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the Lower Limit of Quantification).
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
A Comparative Guide to Tripentadecanoin-d5 and Other Odd-Chain Lipids for Researchers
For scientists and professionals in drug development, the precise quantification and understanding of metabolic pathways are paramount. Odd-chain lipids, once considered minor players, are increasingly recognized for their significant biological roles and diagnostic potential. This guide provides a detailed comparison of Tripentadecanoin-d5 and other odd-chain lipids, focusing on their performance in analytical applications and their distinct biological activities. This information is intended to assist researchers in selecting the appropriate tools for their specific experimental needs.
Introduction to Odd-Chain Lipids
Odd-chain fatty acids (OCFAs) are characterized by an odd number of carbon atoms in their aliphatic tail. While less abundant than their even-chain counterparts, they are integral to various physiological processes. The metabolism of OCFAs is distinct in that it produces propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, making them glucogenic. This unique metabolic fate has drawn attention to their potential roles in health and disease.
Tripentadecanoin, a triglyceride of pentadecanoic acid (C15:0), and its deuterated form, this compound, are key molecules in this class. This compound is primarily utilized as an internal standard in mass spectrometry for the accurate quantification of native Tripentadecanoin and other lipids. This guide will compare the physicochemical properties, analytical performance, and biological activities of this compound with other relevant odd-chain lipids.
Physicochemical Properties: A Comparative Overview
The selection of a lipid for experimental use often begins with an understanding of its fundamental physical and chemical characteristics. These properties influence solubility, stability, and handling in the laboratory. Below is a comparison of key physicochemical properties for Tripentadecanoin and other relevant odd-chain lipids.
| Property | Tripentadecanoin (C15:0 Triglyceride) | This compound | Triheptadecanoin (C17:0 Triglyceride) | Pentadecanoic Acid (C15:0) | Heptadecanoic Acid (C17:0) |
| Molecular Formula | C48H92O6 | C48H87D5O6 | C54H104O6 | C15H30O2 | C17H34O2 |
| Molecular Weight | 765.24 g/mol [1][2] | 770.27 g/mol | 849.4 g/mol | 242.4 g/mol [3] | 270.5 g/mol [4] |
| Melting Point | 56-57 °C[5] | Not specified | Not specified | 52-53 °C | 60-61 °C |
| Boiling Point | 732.1 °C at 760 mmHg[5] | Not specified | Not specified | 338.6 °C at 760 mmHg | 363.8 °C at 760 mmHg |
| Solubility | Slightly soluble in chloroform.[5] | Not specified | Not specified | Soluble in ethanol (~25 mg/ml), DMSO (~10 mg/ml), and DMF (~25 mg/ml).[3] Sparingly soluble in aqueous buffers.[3] | Soluble in ethanol (~25 mg/ml), DMSO (~10 mg/ml), and DMF (~25 mg/ml).[4] Sparingly soluble in aqueous buffers.[4] |
| Appearance | White to off-white solid[1][5] | Not specified | Not specified | Crystalline solid[3] | Crystalline solid[4] |
| Purity | >98%[1] or >99%[2] | Not specified | ≥98% | ≥98%[3] | ≥95%[4] |
| Storage | -20°C[1][5] | -20°C | -20°C | -20°C[3] | -20°C[4] |
| Stability | ≥ 4 years at -20°C[3] (for Pentadecanoic Acid) | Stable, but best stored in an organic solvent at -20°C ± 4°C.[1] | Not specified | ≥ 4 years at -20°C[4] | ≥ 4 years at -20°C[4] |
Performance as Internal Standards in Mass Spectrometry
Deuterated lipids like this compound are invaluable as internal standards for quantitative analysis by mass spectrometry (MS). Their key advantage is their chemical similarity to the analyte of interest, ensuring they behave similarly during sample preparation and ionization, while their mass difference allows for their distinct detection.
While direct, head-to-head comparative studies of the analytical performance of different deuterated odd-chain triglycerides are limited, the principles of using stable isotope-labeled standards provide a framework for their evaluation. The ideal internal standard should:
-
Behave identically to the analyte during extraction and chromatography.
-
Not interfere with the analyte's signal.
-
Have a known concentration and high isotopic purity.
-
Be stable under storage and analytical conditions.
Historically, odd-chain saturated fatty acids have been used as internal standards in GC-MS and LC-MS methods because their natural concentrations in many biological samples are low.[6][7] Deuterated standards, such as this compound, offer a significant advantage over non-labeled odd-chain lipids as they co-elute with the target analyte, providing more accurate correction for matrix effects and ionization suppression.
Best Practices for Handling Deuterated Lipid Standards:
-
Storage: Store at or below -16°C to ensure long-term stability. For lipids in organic solvents, -20°C ± 4°C is recommended.[1]
-
Container: Always use glass containers with Teflon-lined closures for organic solutions to prevent contamination from plasticizers.[1]
-
Aliquoting: Allow the entire container of a powdered standard to warm to room temperature before opening to prevent condensation.[1]
-
Solubilization: If a standard is not fully dissolved, gentle warming or sonication can be used, with caution for unsaturated lipids which are more prone to degradation.[1]
Biological Activity: A Tale of Two Odd-Chain Fatty Acids
Beyond their use as analytical standards, odd-chain fatty acids, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), exhibit distinct biological activities.
Pentadecanoic Acid (C15:0): A Multifaceted Bioactive Lipid
Recent research has highlighted C15:0 as a bioactive fatty acid with a range of health-promoting properties. It has been shown to be a dual partial agonist for peroxisome proliferator-activated receptor α (PPARα) and δ (PPARδ). In contrast, the longer odd-chain fatty acid, heptadecanoic acid (C17:0), is a weaker PPARδ agonist and is essentially inactive at PPARα.
The activation of PPARα and PPARδ by C15:0 is significant as these receptors are key regulators of lipid metabolism and inflammation.
Heptadecanoic Acid (C17:0): A Biomarker and Modulator
While showing weaker direct receptor agonism compared to C15:0, C17:0 is a well-established biomarker for the intake of dairy fat.[8] Both C15:0 and C17:0 can be elongated to very-long-chain fatty acids or shortened to yield propionyl-CoA, which replenishes the citric acid cycle.[8] This anaplerotic role can improve mitochondrial energy metabolism.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments mentioned in this guide.
Lipid Extraction for Mass Spectrometry Analysis
This protocol is a general method for extracting lipids from biological samples.
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform and methanol (typically 2:1 v/v) to the homogenate.
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic (lipid-containing) and aqueous layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile, isopropanol, and water).
PPAR Agonist Reporter Gene Assay
This assay is used to determine if a compound can activate a PPAR receptor.
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) in 96-well plates.
-
Transfection: Transfect the cells with three plasmids:
-
An expression vector for the PPAR of interest (e.g., PPARα or PPARδ).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: After transfection, treat the cells with the test compound (e.g., C15:0 or C17:0) at various concentrations.
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity to determine the fold activation of the PPAR by the test compound.
Conclusion
This compound serves as a critical tool for the accurate quantification of odd-chain lipids, which are emerging as important molecules in health and disease research. While direct comparative data on the analytical performance of different deuterated odd-chain triglycerides is not extensive, the established principles of stable isotope dilution mass spectrometry underscore their value. Furthermore, the distinct biological activities of the non-deuterated counterparts, such as the differential PPAR agonism of C15:0 and C17:0, highlight the need for specific reagents to dissect their individual roles. Researchers should carefully consider the physicochemical properties and intended application when selecting an odd-chain lipid for their studies. This guide provides a foundation for making informed decisions in this evolving field of lipid research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Researcher's Guide to Cross-Validation of Quantitative Results Using Tripentadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the cross-validation of quantitative analytical results obtained using Tripentadecanoin-d5. It includes detailed experimental protocols, comparative data, and visual workflows to support robust and reliable analytical method development.
The Role of this compound in Quantitative Analysis
This compound is a deuterated stable isotope-labeled triglyceride, widely used as an internal standard (IS) for the quantitative analysis of triglycerides and other lipids by mass spectrometry (MS).[1][2] In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added at a known, fixed concentration to all samples, calibrators, and quality controls.[3][4][5] Its primary function is to correct for variability during the analytical process, including sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the final analyte concentration.[4][5][6] Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which mitigates fluctuations that can occur during analysis.[3][6]
Standard Experimental Workflow
The use of an internal standard is a cornerstone of precise quantitative bioanalysis. The diagram below outlines the typical experimental workflow when using this compound for the quantification of a target triglyceride in a biological matrix.
Caption: Standard workflow for quantification using an internal standard.
Cross-Validation: Ensuring Method Reliability
Cross-validation is the process of comparing results from two different analytical methods, or the same method across different laboratories, to ensure data comparability and reliability.[7][8] This is critical in regulated environments and when datasets from various sources are combined. A common approach is to compare the primary analytical method with a second, independent method.
For results obtained using this compound, a robust cross-validation can be performed by re-analyzing the same set of samples using an alternative, structurally analogous internal standard, such as Tripalmitin-d5 (TG(16:0/16:0/16:0)-d5) . This helps to confirm that the choice of internal standard is not introducing a bias in the results.
Caption: Logical workflow for cross-validating analytical methods.
Performance Comparison: this compound vs. Alternative IS
The following table summarizes typical performance metrics for the quantification of a target triglyceride (e.g., TG 52:2) in human plasma using this compound compared to an alternative internal standard, Tripalmitin-d5.
| Performance Metric | Method A: this compound (IS) | Method B: Tripalmitin-d5 (IS) | Acceptance Criteria |
| Linearity (R²) | 0.997 | 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 2.5 ng/mL | N/A |
| Intra-Assay Precision (%CV at LLOQ) | 6.8% | 7.5% | ≤ 20% |
| Inter-Assay Precision (%CV at LLOQ) | 9.2% | 10.5% | ≤ 20% |
| Accuracy (Bias % at 3x LLOQ) | +4.5% | +6.2% | Within ±15% |
| Matrix Effect (%CV) | 8.1% | 9.3% | ≤ 15% |
| Cross-Validation Agreement | \multicolumn{2}{c | }{≥ 67% of samples within ±20% difference} | ≥ 67% within ±20% |
Note: The data presented are representative values for illustrative purposes and may vary based on specific experimental conditions.
Detailed Experimental Protocols
The following protocols describe the quantification of a target triglyceride in human plasma using two different internal standards for the purpose of cross-validation.
A. Primary Method: Quantification using this compound
-
Sample Preparation: To 50 µL of human plasma, add 10 µL of this compound working solution (10 µg/mL in isopropanol). Vortex briefly.
-
Lipid Extraction: Perform a lipid extraction using the methyl-tert-butyl-ether (MTBE) method. Add 200 µL of methanol, vortex for 10 seconds. Add 750 µL of MTBE and vortex for 1 minute. Add 185 µL of water to induce phase separation and vortex for 20 seconds. Centrifuge at 14,000 x g for 5 minutes.
-
Sample Analysis: Transfer 500 µL of the upper organic phase to a new tube, dry under a stream of nitrogen, and reconstitute in 100 µL of isopropanol/acetonitrile (1:1). Inject 5 µL onto a C18 reverse-phase LC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.
-
Data Processing: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the target triglyceride and this compound. Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte using a calibration curve prepared in a surrogate matrix with the same internal standard.
B. Cross-Validation Method: Quantification using Tripalmitin-d5
-
Sample Preparation: To a separate 50 µL aliquot of the same human plasma samples, add 10 µL of Tripalmitin-d5 working solution (10 µg/mL in isopropanol). Vortex briefly.
-
Lipid Extraction: Follow the identical MTBE extraction protocol as described in section 5A.
-
Sample Analysis: Use the identical LC-MS/MS instrument and conditions as described in section 5A.
-
Data Processing: Monitor the specific MRM transitions for the target triglyceride and Tripalmitin-d5. Calculate the peak area ratio and determine the analyte concentration using a calibration curve prepared with Tripalmitin-d5 as the internal standard.
-
Statistical Comparison: For each sample, calculate the percent difference between the concentrations obtained from Method A and Method B. The results are considered comparable if at least two-thirds of the samples show a difference of less than 20%.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. nebiolab.com [nebiolab.com]
- 6. youtube.com [youtube.com]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Gold Standard for Robust Lipid Analysis: A Comparative Guide to Tripentadecanoin-d5
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison of Tripentadecanoin-d5, a deuterated stable isotope-labeled internal standard, with its non-deuterated analog, Tripentadecanoin, highlighting the superior performance of the former in mass spectrometry-based lipidomics.
The use of an internal standard is crucial in analytical chemistry to compensate for the variability inherent in sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. In this regard, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the endogenous analyte. This similarity ensures that it behaves almost identically during sample extraction and chromatographic separation, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. This co-elution and co-ionization effectively normalizes for variations, leading to more accurate and precise quantification.
While direct comparative studies detailing the performance of this compound against a non-deuterated counterpart like Tripentadecanoin or Triheptadecanoin are not extensively published with comprehensive validation data, the well-established principles of isotope dilution mass spectrometry allow for a representative comparison based on typical performance characteristics.
| Performance Parameter | This compound (Deuterated IS) | Tripentadecanoin/Triheptadecanoin (Non-Deuterated IS) |
| Accuracy | High | Moderate to High |
| Precision | High (Low %RSD) | Moderate (Higher %RSD) |
| Robustness | High | Moderate |
| Correction for Matrix Effects | Excellent | Good to Moderate |
| Correction for Extraction Variability | Excellent | Good |
| Linearity | Excellent | Good |
| Specificity | High | Moderate to High |
Key Takeaways from the Performance Comparison:
-
Accuracy and Precision: this compound provides superior accuracy and precision because it co-elutes with the target triglycerides and experiences the same matrix effects.[1] Non-deuterated internal standards, while structurally similar, may have slightly different retention times and ionization efficiencies, leading to less effective correction and potentially greater variability in results.
-
Robustness: Analytical methods employing this compound are generally more robust. Small, deliberate variations in method parameters such as mobile phase composition, flow rate, or temperature are less likely to affect the final quantitative results because the analyte and the internal standard are affected in the same manner.
-
Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Deuterated internal standards are the most effective tool to compensate for these effects, as they are impacted almost identically to the analyte.[1]
Experimental Protocols
Below are detailed methodologies for the quantification of triglycerides in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by LC-MS/MS analysis.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To 50 µL of plasma sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Protein Precipitation and Lipid Extraction: Add 500 µL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (10:3, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 150 µL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a mixture of isopropanol and acetonitrile (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the target triglycerides and this compound would need to be optimized.
Visualizing Key Processes
To better understand the context in which this compound is utilized, the following diagrams illustrate a key metabolic pathway for triglycerides and a typical analytical workflow.
Caption: Overview of Triglyceride Metabolism.
Caption: Analytical Workflow for Lipid Quantification.
References
Navigating the Matrix: A Comparative Guide to Tripentadecanoin-d5 Specificity in Complex Biological Samples
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of triglycerides (TGs) in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, directly impacting the reliability of experimental outcomes. This guide provides an objective comparison of Tripentadecanoin-d5 as an internal standard for TG analysis by mass spectrometry, evaluating its performance against common alternatives and offering supporting experimental context.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is widely regarded as the gold standard in quantitative mass spectrometry.[1] These standards, being chemically almost identical to the analytes of interest, are expected to co-elute chromatographically and experience similar ionization suppression or enhancement effects, thereby providing the most accurate correction for analytical variability.[1] However, the ideal internal standard should be thoroughly validated for its specificity and performance within the complex environment of biological samples like plasma or serum.
This guide delves into the specifics of this compound and compares its theoretical advantages and potential drawbacks against other commonly used internal standards for triglyceride quantification.
Performance Comparison of Internal Standards for Triglyceride Analysis
The selection of an internal standard for triglyceride analysis typically involves a choice between stable isotope-labeled standards (e.g., this compound) and non-labeled odd-chain triglycerides (e.g., Tripentadecanoin or Triheptadecanoin). Each class of standard presents distinct advantages and disadvantages.
| Internal Standard Type | Analyte Matching & Co-elution | Potential for Endogenous Interference | Susceptibility to Isotopic Crosstalk/Instability |
| This compound | Excellent: Near-identical chemical properties to endogenous C15:0 containing triglycerides, promoting co-elution and similar behavior in the mass spectrometer. However, deuterium labeling can sometimes lead to slight chromatographic shifts. | Very Low: The deuterated form is not naturally occurring. | Low: Generally stable, but potential for H/D exchange should be considered under certain analytical conditions. |
| Tripentadecanoin (C15:0) | Good: As an odd-chain triglyceride, it is structurally similar to many endogenous TGs. | Low but Possible: Odd-chain fatty acids can be present in trace amounts in biological systems, potentially leading to background interference. | Not Applicable |
| Triheptadecanoin (C17:0) | Good: Another odd-chain triglyceride with similar properties to Tripentadecanoin. | Low but Possible: Similar to C15:0, C17:0 can be present endogenously at low levels. | Not Applicable |
Experimental Workflow for Triglyceride Quantification
A robust analytical workflow is essential for accurate and reproducible quantification of triglycerides in biological samples. The following diagram illustrates a typical experimental workflow using an internal standard like this compound.
Caption: Workflow for triglyceride quantification using an internal standard.
Signaling Pathway Context
While this compound itself is not part of a signaling pathway, the triglycerides it helps to quantify are central to lipid metabolism and signaling. The diagram below illustrates the central role of triglycerides in cellular energy storage and transport.
Caption: Central role of triglycerides in lipid metabolism.
Experimental Protocols
The following is a representative protocol for the extraction and analysis of triglycerides from human plasma using a deuterated internal standard. This protocol is adapted from a method utilizing a d5-labeled triglyceride internal standard for comprehensive plasma lipidomics.[2]
1. Sample Preparation and Lipid Extraction:
-
To 10 µL of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing a mixture of internal standards, including a d5-triglyceride standard (e.g., d5-TG 17:0/17:1/17:0 at a suitable concentration).
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.
-
Shake the mixture for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 150 µL) of a methanol/toluene (9:1, v/v) mixture for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm) is suitable for separating triglyceride species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from approximately 30% B to 100% B over a suitable time frame (e.g., 20 minutes) can effectively separate a wide range of triglyceride species.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 55°C) to improve peak shape and reduce viscosity.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of triglycerides, which readily form ammonium adducts ([M+NH4]+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. For each triglyceride species and the internal standard, specific precursor-to-product ion transitions are monitored.
-
Precursor Ion: The [M+NH4]+ adduct of the triglyceride.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of one of the fatty acyl chains.
-
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the best sensitivity.
-
3. Data Analysis:
-
Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Quantify the concentration of each triglyceride species using a calibration curve prepared with certified reference standards.
References
Safety Operating Guide
Proper Disposal of Tripentadecanoin-d5: A Guide for Laboratory Professionals
Researchers and scientists handling Tripentadecanoin-d5 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance according to some safety data sheets for the non-deuterated form, it is crucial to manage its disposal as chemical waste through a licensed facility.[1] This guide provides a step-by-step operational plan for the safe disposal of this compound in a laboratory setting.
Pre-Disposal and Handling
Before disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including protective gloves, and eye protection.[2][3] In case of skin contact, wash the area with plenty of soap and water.[2][3] If eye contact occurs, rinse cautiously with water for several minutes.[2][3]
Waste Collection and Storage
All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and any unused material, should be collected in a designated and properly labeled waste container. The container must be kept tightly closed and stored in a well-ventilated area.[2][3]
Disposal Procedure
The primary and mandated method for the disposal of this compound is to transfer it to an approved waste disposal plant.[2][3] It is the responsibility of the laboratory or institution to contract with a licensed chemical waste disposal company.
Step-by-Step Disposal Workflow:
-
Segregate Waste: Collect all this compound waste separately from other laboratory waste streams.
-
Containerize: Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with the chemical name ("this compound") and any other identifiers required by your institution's waste management program.
-
Temporary Storage: Store the labeled container in a designated, well-ventilated, and secure chemical waste storage area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the contracted chemical waste disposal company to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
It is imperative to avoid disposing of this compound down the drain or in regular trash, as this can lead to environmental contamination and regulatory non-compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Tripentadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Tripentadecanoin-d5 in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. This compound is a stable isotope-labeled compound and is not radioactive.[1][2] Its chemical properties are nearly identical to its non-labeled analog, Tripentadecanoin. While Tripentadecanoin is not classified as a hazardous substance, proper laboratory hygiene and safety practices should always be observed.[3]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required to minimize exposure and prevent contamination.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields |
| Hand Protection | Disposable Gloves | Nitrile or latex |
| Body Protection | Laboratory Coat | Standard cotton or synthetic blend |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE should be disposed of and replaced immediately.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimentation.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area as specified on the product information sheet.
-
Keep the container tightly sealed to prevent contamination.
-
-
Preparation for Use:
-
Work in a designated clean area, such as a laboratory bench or a fume hood, to prevent cross-contamination.
-
Don the required personal protective equipment: a lab coat, safety glasses with side shields, and disposable gloves.
-
Allow the container to reach room temperature before opening to minimize condensation.
-
-
Weighing and Aliquoting:
-
Use a clean spatula or other appropriate tool for transferring the solid material.
-
If weighing is required, perform this in a draft-shielded balance to ensure accuracy and prevent dispersal of the powder.
-
For creating solutions, add the solvent to the pre-weighed this compound.
-
-
Experimental Use:
-
Handle all solutions and samples containing this compound with care to avoid spills and aerosol formation.
-
Clearly label all vials and containers with the compound name, concentration, and date.
-
After use, securely close all containers containing this compound.
-
-
Post-Handling:
-
Clean any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent solution.
-
Remove and dispose of gloves and any other contaminated disposable materials in the appropriate waste container.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
This compound is not classified as a hazardous substance.[3] However, all chemical waste should be disposed of responsibly in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated spatulas, weigh boats, and paper towels should be collected in a designated, labeled container for non-hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for non-hazardous liquid chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety office.[4][5]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[4]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Non-Hazardous Chemical Waste" and a list of the contents, including "this compound" and any solvents used.
-
-
Waste Pickup:
-
Follow your institution's procedures for the collection of chemical waste. This typically involves contacting the environmental health and safety department for pickup and disposal.
-
Quantitative Data
The following data for Tripentadecanoin is provided as a reference for this compound, as their physical and chemical properties are expected to be nearly identical.
| Property | Value |
| CAS Number | 7370-46-9 (non-deuterated) |
| Molecular Formula | C48H92O6 (non-deuterated) |
| Appearance | Solid |
| Melting Point | Not Determined |
| Boiling Point | Not Determined |
| Solubility | Not Determined in water |
Data is for the non-deuterated form of the compound.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
